molecular formula C8H8Cl2O2 B1195802 (3,5-Dichloro-4-methoxyphenyl)methanol CAS No. 4892-23-3

(3,5-Dichloro-4-methoxyphenyl)methanol

Cat. No.: B1195802
CAS No.: 4892-23-3
M. Wt: 207.05 g/mol
InChI Key: JGXJHWOAICEPDE-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-methoxyphenyl)methanol is a natural product found in Hypholoma elongatum with data available.

Properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXJHWOAICEPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3,5-Dichloro-4-methoxyphenyl)methanol: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Single Molecule

While the specific discovery and historical timeline of (3,5-Dichloro-4-methoxyphenyl)methanol are not extensively documented in scientific literature, the true significance of this compound lies not in its individual history, but in the power of its core structural motif. The 3,5-dichloro-4-methoxyphenyl scaffold is a recurring and influential feature in modern medicinal chemistry. Its unique electronic and steric properties make it a valuable building block for developing potent and selective therapeutic agents. This guide delves into the synthetic accessibility of this scaffold, the rationale behind its use in drug design, and its pivotal role in the development of innovative therapeutics, exemplified by the clinical-stage molecule, Resmetirom (MGL-3196). For drug development professionals, understanding the synthesis and application of this moiety offers critical insights into contemporary lead optimization strategies.

The Strategic Importance of the 3,5-Dichloro-4-methoxyphenyl Moiety

The substitution pattern of the (3,5-Dichloro-4-methoxyphenyl) group is not arbitrary; it is a carefully considered arrangement that can profoundly influence a molecule's pharmacological properties. The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry, sometimes referred to as the "magic chloro" effect.[1][2] There are over 250 FDA-approved drugs that contain chlorine, a testament to its utility.[1][2]

Chlorine atoms can dramatically alter a molecule's profile in several key ways:

  • Potency Enhancement: The simple substitution of a hydrogen atom with chlorine can lead to remarkable improvements in binding affinity and biological potency, in some cases by several orders of magnitude.[1][2]

  • Metabolic Stability: Chlorine atoms can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. This increases the molecule's half-life and overall exposure in the body.

  • Physicochemical Properties: As an electron-withdrawing group, chlorine can modulate the pKa of nearby functional groups and alter the molecule's overall electronic distribution, which can be crucial for target engagement.[3] It also increases lipophilicity, which can enhance membrane permeability.

  • Binding Interactions: Chlorine is capable of forming halogen bonds, a type of non-covalent interaction with protein targets that can contribute significantly to binding affinity and selectivity.

The 3,5-dichloro pattern, in particular, provides steric bulk around the central phenyl ring and can enforce a specific conformation on the molecule, which may be favorable for binding to a biological target. The para-methoxy group, meanwhile, can act as a hydrogen bond acceptor and influence solubility and electronic properties. This combination of features makes the (3,5-Dichloro-4-methoxyphenyl) moiety a privileged scaffold in the design of targeted therapies.

Synthetic Strategies and Methodologies

The synthesis of this compound can be achieved through a logical and robust multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the preparation of a key intermediate, 3,5-dichloro-4-methoxybenzoic acid, followed by its reduction.

Proposed Synthetic Workflow

Synthetic_Pathway A 3,5-Dichloro-4- hydroxybenzoic acid B Methyl 3,5-dichloro-4- methoxybenzoate A->B Methylation reagent1 Iodomethane (CH3I) K2CO3, DMF C (3,5-Dichloro-4-methoxy- phenyl)methanol B->C Reduction reagent2 Diisobutylaluminum hydride (DIBAL-H) THF

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

This procedure outlines the methylation of the phenolic hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid. This step is critical for establishing the methoxy substitution pattern of the target molecule.

Rationale: The use of potassium carbonate (K₂CO₃) as a base is to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide intermediate. This negatively charged oxygen is a potent nucleophile that readily attacks the electrophilic methyl group of iodomethane via an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion highly reactive.

Step-by-Step Methodology: [4]

  • To a 200 mL round-bottom flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).

  • Add 30 mL of dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add iodomethane (CH₃I, 48.31 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the starting material is consumed, cool the reaction to room temperature and add 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield methyl 3,5-dichloro-4-methoxybenzoate.

IntermediateMolecular Weight ( g/mol )Key Role
3,5-Dichloro-4-hydroxybenzoic acid207.01Starting material with the dichloro pattern
Methyl 3,5-dichloro-4-methoxybenzoate235.05Key intermediate with the desired ester and methoxy groups
Experimental Protocol 2: Reduction to this compound

This final step involves the reduction of the methyl ester to the primary alcohol, yielding the target compound.

Rationale: Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent commonly used for the conversion of esters to alcohols.[5] It is typically used at low temperatures (e.g., 0°C to room temperature) to control its reactivity and prevent over-reduction or side reactions. The reaction is performed under an inert atmosphere (argon) to prevent quenching of the highly reactive DIBAL-H by atmospheric moisture.

Step-by-Step Methodology: [5]

  • Dissolve methyl 3,5-dichloro-4-methoxybenzoate (e.g., 0.37 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DIBAL-H (1.0 M solution in THF, 5 mL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours in the dark.

  • Upon completion (monitored by TLC), carefully quench the reaction at 0°C by the slow, dropwise addition of methanol (10 mL).

  • Acidify the mixture with 0.1 M HCl (50 mL) to dissolve the aluminum salts.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Case Study: The Role of the Moiety in MGL-3196 (Resmetirom)

The therapeutic potential of the (3,5-Dichloro-4-methoxyphenyl) scaffold is prominently displayed in the drug candidate Resmetirom (MGL-3196) . Resmetirom is a liver-directed, orally active, and highly selective agonist for the Thyroid Hormone Receptor β (TR-β).[6][7] It is in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.[6][7]

Mechanism of Action: TR-β Agonism

Thyroid hormones are essential for regulating metabolism.[8] Their effects are mediated by two main receptor isoforms, TR-α and TR-β.[9] While TR-α is widely distributed, TR-β is predominantly expressed in the liver.[9] The beneficial metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides, are primarily mediated through TR-β activation.[9] Conversely, adverse effects, such as cardiac effects, are often associated with TR-α activation.

Resmetirom's design as a selective TR-β agonist is a strategic effort to harness the therapeutic benefits of thyroid hormone action in the liver while avoiding systemic side effects.[6][9] The (3,5-Dichloro-4-methoxyphenyl) portion of the Resmetirom molecule plays a crucial role in its ability to bind effectively and selectively to the TR-β ligand-binding pocket.[10]

Signaling Pathway of TR-β Activation

Upon binding of an agonist like Resmetirom, the TR-β receptor undergoes a conformational change. It typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[8] This binding event modulates gene transcription, leading to:

  • Increased expression of genes involved in cholesterol metabolism and clearance.

  • Enhanced fatty acid oxidation in the liver.

  • Reduced lipotoxicity.

This cascade of events addresses the underlying pathophysiology of NASH and associated metabolic disorders.

THR_Beta_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus MGL3196 Resmetirom (MGL-3196) TRb TR-β MGL3196->TRb Binds & Activates TRE Thyroid Hormone Response Element (TRE) TRb->TRE RXR RXR RXR->TRE TargetGenes Target Gene Transcription (e.g., for lipid metabolism) TRE->TargetGenes Modulation mRNA mRNA TargetGenes->mRNA Transcription Protein Metabolic Proteins mRNA->Protein Translation l1 • Increased fat metabolism l2 • Lowered LDL-C & Triglycerides l3 • Reduced Lipotoxicity

Caption: Simplified signaling pathway of Resmetirom (MGL-3196) via TR-β activation.

Conclusion

This compound, while not a widely known compound in its own right, represents a highly valuable and strategically important chemical scaffold. Its synthesis is achievable through established organic chemistry reactions, and its core structure provides a powerful platform for designing potent and selective drug candidates. The successful development of molecules like Resmetirom underscores the profound impact that careful consideration of halogenation and substitution patterns can have on therapeutic outcomes. For researchers in drug discovery, the (3,5-Dichloro-4-methoxyphenyl) moiety serves as a compelling example of how fundamental principles of medicinal chemistry can be translated into innovative treatments for complex metabolic diseases.

References

  • [Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[11][12][13]triazine-6-carbonitrile (MGL-3196) - ACS Publications]([Link])

Sources

The Biological Genesis of (3,5-Dichloro-4-methoxyphenyl)methanol: A Fungal Metabolite of Ecological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dichloro-4-methoxyphenyl)methanol, also known as 3,5-dichloro-p-anisyl alcohol, is a naturally occurring organohalogen compound. Contrary to the common perception of chlorinated aromatic compounds as solely anthropogenic pollutants, this molecule is a secondary metabolite biosynthesized by various species of basidiomycete fungi. This technical guide provides a comprehensive overview of the biological origin, biosynthesis, and biotransformation of this compound, with a focus on its production by the widespread wood-degrading fungus Hypholoma fasciculare. The ecological implications of its production and its potential relevance in drug discovery and development are also discussed.

Introduction: Nature's Halogenated Aromatics

The presence of halogenated organic compounds in the environment has long been associated with industrial activity. However, a significant and diverse array of over 2,450 organohalogens are of natural origin, produced by a wide range of organisms from bacteria to mammals.[1] Higher fungi, particularly the basidiomycetes, are prolific producers of these compounds, playing a crucial role in their natural biogeochemical cycles.[1] These fungal metabolites exhibit a variety of biological activities and are thought to be involved in ecological interactions, such as defense and communication.

This compound is a prominent example of a chlorinated aromatic metabolite produced by several species of basidiomycetes. Its discovery and characterization have challenged the paradigm of organohalogens as exclusively synthetic and have opened new avenues of research into their natural roles and potential applications.

Fungal Origin and Biosynthesis

This compound has been identified as a major secondary metabolite of several basidiomycete species, with Hypholoma fasciculare being a notable and well-studied producer.[1] This fungus is commonly found in temperate forests, where it plays a key role in the decomposition of wood. The production of this compound can reach significant concentrations in fungal cultures, with levels of up to 71.2 mg per liter reported in nitrogen-limited conditions.[1]

While the complete biosynthetic pathway of this compound in Hypholoma fasciculare has not been fully elucidated, a plausible pathway can be proposed based on our understanding of fungal secondary metabolism. The biosynthesis is believed to start from a simple aromatic precursor, which undergoes a series of enzymatic modifications, including chlorination and methylation.

Proposed Biosynthetic Pathway

The biosynthesis likely involves the following key steps:

  • Aromatic Precursor Synthesis: The pathway likely originates from the shikimate pathway, which produces aromatic amino acids that can be converted to simpler phenolic compounds.

  • Halogenation: The aromatic ring is chlorinated at two positions. This step is catalyzed by a halogenase enzyme, which incorporates chlorine atoms into the molecule. Fungal halogenases are a diverse group of enzymes, and the specific type involved in this pathway is yet to be definitively identified.

  • O-Methylation: The hydroxyl group on the aromatic ring is methylated to form a methoxy group, a reaction catalyzed by an O-methyltransferase.

  • Reduction: The final step is the reduction of a carbonyl group (likely a benzaldehyde) to a benzyl alcohol, yielding this compound.

digraph "Biosynthetic Pathway of this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Aromatic Precursor\n(from Shikimate Pathway)"]; B [label="Chlorinated Intermediate"]; C [label="3,5-Dichloro-4-hydroxy-\nbenzaldehyde"]; D [label="(3,5-Dichloro-4-methoxyphenyl)\nmethanol"];

A -> B [label=" Halogenase "]; B -> C [label=" Oxidation "]; C -> D [label=" O-Methyltransferase,\nReduction "]; }

Caption: Biotransformation pathways of this compound.

Ecological Role and Potential Applications

The production of this compound and other chlorinated metabolites by fungi like Hypholoma fasciculare is believed to confer a competitive advantage in their natural habitat. These compounds exhibit antimicrobial properties and may play a role in deterring competing microorganisms during wood decomposition.

For researchers and drug development professionals, naturally occurring organohalogens represent a largely untapped source of chemical diversity. The unique structural features imparted by halogenation can significantly influence the biological activity of a molecule. While the specific pharmacological properties of this compound are not extensively studied, its biosynthesis by a common fungus highlights the potential for discovering novel bioactive compounds from fungal sources. Further investigation into the biological activities of this and related fungal metabolites could lead to the development of new therapeutic agents.

Experimental Protocols

Extraction of this compound from Fungal Culture

Objective: To isolate this compound from a liquid culture of Hypholoma fasciculare.

Materials:

  • Liquid culture of Hypholoma fasciculare

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Grow Hypholoma fasciculare in a suitable liquid medium (e.g., potato dextrose broth) for 2-3 weeks at 25°C.

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Analytical Characterization

Objective: To identify and quantify this compound in the fungal extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy.

HPLC-MS Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 280 nm and ESI-MS in negative ion mode.

GC-MS Method:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

NMR Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₈Cl₂O₂[2]
Molecular Weight207.05 g/mol [2]
Boiling Point308.5°C at 760 mmHg[2]
Flash Point140.4°C[2]
LogP2.46[2]

Conclusion

This compound serves as a compelling example of a naturally biosynthesized organohalogen. Its fungal origin and subsequent environmental transformations underscore the complex and often overlooked role of microorganisms in the natural cycling of halogenated compounds. For scientists in drug discovery and development, the study of such metabolites offers exciting opportunities to explore novel chemical scaffolds with potentially valuable biological activities. Further research into the biosynthesis and ecological functions of these fungal compounds will undoubtedly deepen our understanding of the chemical language of the natural world.

References

  • Verhagen, F. J. M., Swarts, H. J., Wijnberg, J. B. P. A., & Field, J. A. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(9), 3225–3231. [Link]

  • ChemSrc. (2023). 3,5-Dichloro-4-methoxybenzyl alcohol. [Link]

Sources

Methodological & Application

The Versatile Role of (3,5-Dichloro-4-methoxyphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Advanced Synthetic Strategies

In the landscape of organic synthesis, the quest for robust and versatile molecular tools is perpetual. (3,5-Dichloro-4-methoxyphenyl)methanol emerges as a significant, albeit specialized, reagent for the discerning chemist. Its unique electronic and steric properties, arising from the synergistic effect of the electron-donating methoxy group and the electron-withdrawing chloro substituents on the phenyl ring, render it a valuable asset in multi-step synthesis. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to facilitate its integration into complex synthetic workflows. While direct literature on this specific molecule is emerging, the protocols herein are built upon established principles of physical organic chemistry and extensive data from closely related analogues, particularly the widely-used p-methoxybenzyl (PMB) protecting group.

The strategic placement of two chlorine atoms ortho to the benzylic alcohol functionality introduces a level of acid stability greater than that of the parent PMB group. This nuanced reactivity allows for more controlled, orthogonal deprotection strategies, a cornerstone of modern protecting group chemistry. This guide will illuminate its utility as a protecting group for sensitive functionalities and as a robust, yet cleavable, linker for solid-phase synthesis.

Part 1: Synthesis of this compound

The accessibility of this key reagent is paramount. A reliable and scalable synthesis is achievable through the reduction of the corresponding commercially available aldehyde.

Protocol 1: Synthesis via Reduction of 3,5-Dichloro-4-methoxybenzaldehyde

This protocol outlines the straightforward and high-yielding reduction of 3,5-dichloro-4-methoxybenzaldehyde to the desired benzylic alcohol.

Reaction Scheme:

reactant 3,5-Dichloro-4-methoxybenzaldehyde product This compound reactant->product reagent NaBH4, MeOH reagent_node NaBH4 Methanol, 0°C to rt reactant1 R-COOH product R-COOCH2-(3,5-Cl2-4-MeO)Ph reactant1->product reactant2 This compound reactant2->product reagents DCC, DMAP DCM, 0°C to rt reagents_node DCC, DMAP DCM reactant R-COOCH2-(3,5-Cl2-4-MeO)Ph product R-COOH reactant->product reagent TFA, DCM reagent_node TFA/DCM (1:1) Anisole (scavenger) A Resin Functionalization B Loading of First Amino Acid A->B this compound derivative C Peptide Elongation (Fmoc SPPS) B->C Fmoc-AA-OH, Coupling Reagent D Final Cleavage C->D Repetitive Deprotection/Coupling Cycles E Purified Peptide D->E TFA Cleavage Cocktail

3,5-Dichloro-4-methoxybenzyl Alcohol: A Versatile Intermediate for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups on aromatic scaffolds is paramount for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. 3,5-dichloro-4-methoxybenzyl alcohol, also known as 3,5-dichloro-p-anisyl alcohol, emerges as a valuable chemical intermediate, offering a unique combination of reactivity and stability. Its structure, featuring a primary benzylic alcohol for further functionalization and a sterically hindered, electron-rich aromatic ring, makes it a precursor to a variety of aldehydes, halides, ethers, and esters.

This guide provides a comprehensive overview of 3,5-dichloro-4-methoxybenzyl alcohol, detailing its synthesis, core reactivity, and practical applications. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.

Physicochemical Properties and Safety Data

Precise experimental data for 3,5-dichloro-4-methoxybenzyl alcohol is not widely published. The following table consolidates known information and provides estimated values based on structurally similar compounds, such as 3,5-dichloroanisole and 4-methoxybenzyl alcohol.

PropertyValueSource/Basis
Chemical Name 3,5-dichloro-4-methoxybenzyl alcohol-
Synonyms (3,5-dichloro-4-methoxyphenyl)methanol, 3,5-dichloro-p-anisyl alcohol
[1]CAS Number4892-23-3
[1]Molecular FormulaC₈H₈Cl₂O₂-
Molecular Weight 207.05 g/mol Calculated
Appearance White to off-white solid (Expected)Analogy
Melting Point > 40 °C (Estimated)Based on 3,5-dichloroanisole (39-41 °C)
Boiling Point> 260 °C (Estimated)Based on 4-methoxybenzyl alcohol (259 °C)
SolubilitySoluble in methanol, ethanol, DCM, THF; Insoluble in water.Chemical Principles
Safety & Handling

Hazard Statement: Based on analogous structures like 3,5-dichlorosalicylaldehyde and 3,5-dichloro-4-hydroxybenzaldehyde, this compound should be handled as a hazardous substance. It is[2][3] expected to cause skin and serious eye irritation and may cause respiratory irritation.

Pr[2]ecautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult a comprehensive Safety Data Sheet (SDS) before handling and work in a well-ventilated fume hood.

Synthesis of the Intermediate

The most direct and reliable route to 3,5-dichloro-4-methoxybenzyl alcohol is through the reduction of its corresponding aldehyde, 3,5-dichloro-4-methoxybenzaldehyde. This aldehyde can, in turn, be synthesized from the commercially available 3,5-dichloro-4-hydroxybenzaldehyde via Williamson ether synthesis.

Proposed Synthetic Pathway

SynthesisPathway cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction start_phenol 3,5-Dichloro-4- hydroxybenzaldehyde product_aldehyde 3,5-Dichloro-4- methoxybenzaldehyde start_phenol->product_aldehyde  CH₃I, K₂CO₃  Acetone, Reflux product_alcohol 3,5-Dichloro-4- methoxybenzyl alcohol (Target Intermediate) product_aldehyde->product_alcohol  NaBH₄  Methanol, 0°C to RT

Protocol 1: Synthesis of 3,5-dichloro-4-methoxybenzyl alcohol

This protocol details the reduction of the aldehyde precursor using sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.

Ma[4][5]terials:

  • 3,5-dichloro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash aids in removing residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-dichloro-4-methoxybenzyl alcohol.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Core Reactivity and Applications

The utility of 3,5-dichloro-4-methoxybenzyl alcohol as an intermediate stems from the reactivity of its primary alcohol functional group. It serves as a launchpad for creating more complex structures.

Applications Intermediate 3,5-Dichloro-4- methoxybenzyl alcohol Aldehyde 3,5-Dichloro-4- methoxybenzaldehyde Intermediate->Aldehyde Oxidation (PCC, DMP) Halide 3,5-Dichloro-4- methoxybenzyl halide (Cl, Br) Intermediate->Halide Halogenation (SOCl₂, PBr₃) Ester Ester Derivative (R-COO-Bn) Intermediate->Ester Esterification (R-COOH, DCC) Ether Protected Alcohol (R-O-Bn) Halide->Ether Alkylation (R-OH)

Application Note 1: Oxidation to 3,5-dichloro-4-methoxybenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational transformation. This [3]aldehyde is a valuable building block for synthesizing heterocycles and other pharmacophores through reactions like Wittig olefination, reductive amination, and aldol condensations. The electron-withdrawing chlorine atoms can influence the reactivity of the aldehyde group, making it a unique synthon compared to standard p-anisaldehyde.

[8]Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a reliable reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which can be a problem with stronger oxidants like chromic acid.

Materials:

  • 3,5-dichloro-4-methoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite® (optional)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a dry round-bottom flask, prepare a suspension of PCC (1.5 eq) in anhydrous DCM (approx. 15 mL per gram of alcohol).

  • Addition: Dissolve 3,5-dichloro-4-methoxybenzyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn dark and thick. Monitor by TLC for the disappearance of the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

  • Filtration: Pass the mixture through a short plug of silica gel (and Celite® if desired) to filter off the dark chromium residues. Wash the plug thoroughly with diethyl ether. Causality Note: This filtration is the most critical step for purification. A well-packed plug prevents chromium contamination of the final product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude aldehyde can be further purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield pure 3,5-dichloro-4-methoxybenzaldehyde.

Application Note 2: Conversion to Benzyl Halides for Alkylation & Protection

Converting the alcohol to a more reactive benzyl halide (chloride or bromide) transforms it into a potent electrophile. This [6]intermediate, 3,5-dichloro-4-methoxybenzyl chloride/bromide, can be used for:

  • O-Alkylation: To protect hydroxyl groups in complex molecules like carbohydrates and polyols. The resulting ether is analogous to the widely used p-methoxybenzyl (PMB) ether. The t[2][7]wo chlorine atoms render the benzyl group more electron-deficient, which is expected to increase its stability towards acidic conditions compared to a standard PMB group. Deprotection can still be achieved via oxidative cleavage (e.g., with DDQ) or hydrogenolysis.

  • [8][9]N-Alkylation: To introduce the substituted benzyl group onto primary and secondary amines, a common step in the synthesis of pharmaceutical scaffolds.

[8]Protocol 3: Synthesis of 3,5-dichloro-4-methoxybenzyl chloride

Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to chlorides. The r[4]eaction is typically clean, with gaseous byproducts (SO₂ and HCl) that can be easily removed.

Materials:

  • 3,5-dichloro-4-methoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or DCM

  • Pyridine (catalytic amount, optional)

  • Round-bottom flask, magnetic stirrer, reflux condenser, drying tube

Procedure:

  • Dissolution: Dissolve 3,5-dichloro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a stir bar and a reflux condenser fitted with a drying tube.

  • Addition of Reagent: Cool the solution to 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction, but it is often not necessary.

  • Reaction: After addition, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. Safety Note: Thionyl chloride is corrosive and reacts violently with water. The distillation apparatus should be equipped with a trap containing a sodium hydroxide solution to neutralize the vapors.

  • Isolation: The resulting crude 3,5-dichloro-4-methoxybenzyl chloride is often of sufficient purity for subsequent reactions. If needed, it can be purified by vacuum distillation or recrystallization, though it may be unstable to chromatography.

References

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Slideshare. (n.d.). NaBH4. Retrieved from [Link]

  • Scribd. (n.d.). Reduction of 4 Chloro. Retrieved from [Link]

  • Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
  • PubChem. (n.d.). 3,5-Dichlorosalicylaldehyde. Retrieved from [Link]

  • Gan, L. (2016). Facile one-pot synthesis of anisaldehyde. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisyl alcohol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisaldehyde p-methoxybenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrotriazi[2][10][11]ne-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist... Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 105-13-5 | Chemical Name : 4-Methoxybenzyl Alcohol. Retrieved from [Link]

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The Strategic Utility of (3,5-Dichloro-4-methoxyphenyl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. (3,5-Dichloro-4-methoxyphenyl)methanol, a halogenated aromatic alcohol, represents a key synthetic intermediate whose structural motifs are found in a variety of biologically active compounds. The presence of chlorine atoms and a methoxy group on the phenyl ring offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities, making it an attractive scaffold for drug design.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its conversion into more complex intermediates, and its role in the construction of bioactive molecules. The protocols and discussions herein are intended to provide researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile building block in their research endeavors.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary application of this compound in medicinal chemistry is as a precursor to other key synthetic intermediates, most notably 3,5-dichloro-4-methoxybenzylamine. This amine is a crucial component in the synthesis of various therapeutic agents. The conversion of the benzyl alcohol to the benzylamine is a fundamental transformation that unlocks a plethora of synthetic possibilities.

The rationale behind the use of the 3,5-dichloro-4-methoxyphenyl motif lies in the ability of the chlorine atoms to modulate the electronic properties of the ring and provide points for potential metabolic blocking, thereby enhancing the pharmacokinetic profile of a drug candidate. The methoxy group can participate in hydrogen bonding interactions with biological targets and influence the overall solubility and lipophilicity of the molecule.

Synthetic Protocols and Methodologies

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor like 4-hydroxybenzaldehyde. The following protocol is a representative, literature-informed approach.

Step 1: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde

The synthesis of the key aldehyde intermediate can be accomplished by chlorination of 4-hydroxybenzaldehyde followed by methylation. Analogous procedures for similar transformations are well-documented in the chemical literature[1][2].

  • Reaction: Chlorination of 4-hydroxybenzaldehyde followed by methylation.

  • Rationale: This two-step sequence introduces the desired chlorine and methoxy functionalities onto the aromatic ring. The initial halogenation at the positions ortho to the hydroxyl group is facilitated by the activating nature of the hydroxyl group. Subsequent methylation of the hydroxyl group yields the target aldehyde.

Protocol: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde

Reagent/SolventMolecular WeightMolesQuantity
4-Hydroxybenzaldehyde122.12 g/mol 1.0 eq-
Sulfuryl chloride (SO2Cl2)134.97 g/mol 2.2 eq-
Dichloromethane (DCM)---
Dimethyl sulfate (DMS)126.13 g/mol 1.5 eq-
Sodium hydroxide (NaOH)40.00 g/mol 2.0 eq-
Water---

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (2.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dichloro-4-hydroxybenzaldehyde.

  • Dissolve the crude product in a suitable solvent such as acetone or methanol.

  • Add sodium hydroxide (2.0 equivalents) and stir until a homogenous solution is formed.

  • Add dimethyl sulfate (1.5 equivalents) dropwise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dichloro-4-methoxybenzaldehyde[3].

Step 2: Reduction to this compound

The reduction of the aldehyde to the corresponding benzyl alcohol is a standard and high-yielding transformation.

  • Reaction: Aldehyde reduction.

  • Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting other functional groups on the aromatic ring.

Protocol: Synthesis of this compound

Reagent/SolventMolecular WeightMolesQuantity
3,5-Dichloro-4-methoxybenzaldehyde205.03 g/mol 1.0 eq-
Sodium borohydride (NaBH4)37.83 g/mol 1.5 eq-
Methanol---

Procedure:

  • Dissolve 3,5-dichloro-4-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound as a solid. The product can be further purified by recrystallization.

G cluster_0 Synthesis of this compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3,5-Dichloro-4-hydroxybenzaldehyde Chlorination (SO2Cl2) 3,5-Dichloro-4-methoxybenzaldehyde 3,5-Dichloro-4-methoxybenzaldehyde 3,5-Dichloro-4-hydroxybenzaldehyde->3,5-Dichloro-4-methoxybenzaldehyde Methylation (DMS, NaOH) This compound This compound 3,5-Dichloro-4-methoxybenzaldehyde->this compound Reduction (NaBH4)

Caption: Synthetic pathway to this compound.

Part 2: Conversion to 3,5-Dichloro-4-methoxybenzylamine

The conversion of the benzyl alcohol to the corresponding amine is a critical step in unlocking its utility as a medicinal chemistry building block. A common route involves the conversion of the alcohol to a leaving group (e.g., a benzyl halide) followed by nucleophilic substitution with an amine source. An alternative is the direct conversion of the corresponding aldehyde to the amine. A published procedure describes the synthesis of 3,5-dichloro-4-methoxybenzylamine from 3,5-dichloro-4-methoxybenzaldehyde methoxime[4].

Protocol: Synthesis of 3,5-Dichloro-4-methoxybenzylamine (from the aldehyde methoxime)

Reagent/SolventMolecular WeightMolesQuantity
3,5-Dichloro-4-methoxybenzaldehyde methoxime234.07 g/mol 1.0 eq10.7 g (46 mmol)
Tetrahydrofuran (THF), freshly distilled--60 mL
Borane-THF complex (0.98 M)--47 mL
Water--20 mL
20% aq. Sodium hydroxide--20 mL
Diethyl ether---
3N Hydrochloric acid---
50% aq. Sodium hydroxide---

Procedure:

  • Cool a solution of 3,5-dichloro-4-methoxybenzaldehyde methoxime (10.7 g, 46 mmol) in freshly distilled THF (60 mL) to 0 °C.

  • Add 47 mL of 0.98 M borane in THF to the stirred solution.

  • Heat the resulting mixture under reflux for 2 hours.

  • Cool the mixture and add water (20 mL) followed by 20% aqueous sodium hydroxide (20 mL).

  • Heat the mixture under reflux for an additional 2 hours.

  • Cool the mixture and extract twice with diethyl ether.

  • Extract the combined organic layers with 3N HCl.

  • Make the aqueous layer basic with 50% aqueous sodium hydroxide.

  • Extract the product into diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield 3,5-dichloro-4-methoxybenzylamine as a pale yellow oil (6.11 g, 65% yield)[4].

G cluster_1 Conversion to Benzylamine This compound This compound 3,5-Dichloro-4-methoxybenzaldehyde 3,5-Dichloro-4-methoxybenzaldehyde This compound->3,5-Dichloro-4-methoxybenzaldehyde Oxidation (e.g., PCC) 3,5-Dichloro-4-methoxybenzaldehyde methoxime 3,5-Dichloro-4-methoxybenzaldehyde methoxime 3,5-Dichloro-4-methoxybenzaldehyde->3,5-Dichloro-4-methoxybenzaldehyde methoxime Methoxylamine 3,5-Dichloro-4-methoxybenzylamine 3,5-Dichloro-4-methoxybenzylamine 3,5-Dichloro-4-methoxybenzaldehyde methoxime->3,5-Dichloro-4-methoxybenzylamine Reduction (Borane-THF)

Caption: Synthetic route to 3,5-Dichloro-4-methoxybenzylamine.

Case Study: The Role of a Related Scaffold in the Synthesis of Avanafil, a PDE5 Inhibitor

While a specific, marketed drug directly incorporating the 3,5-dichloro-4-methoxyphenyl)methanol moiety is not readily found in the public domain, the closely related compound, 3-chloro-4-methoxybenzenemethanamine, is a critical starting material in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction[5][6]. This case study serves as an excellent illustration of the utility of this structural class in medicinal chemistry.

Mechanism of Action: PDE5 Inhibition

Avanafil functions by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5] This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation, increased blood flow, and consequently, an erection.[5]

G cluster_2 Mechanism of PDE5 Inhibition Sexual_Stimulation Sexual_Stimulation NO_Release NO_Release Sexual_Stimulation->NO_Release Guanylate_Cyclase_Activation Guanylate_Cyclase_Activation NO_Release->Guanylate_Cyclase_Activation GTP_to_cGMP GTP_to_cGMP Guanylate_Cyclase_Activation->GTP_to_cGMP Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation GTP_to_cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 GTP_to_cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection cGMP_Degradation cGMP_Degradation PDE5->cGMP_Degradation Avanafil Avanafil Avanafil->PDE5 Inhibition

Caption: Simplified signaling pathway of PDE5 inhibition by Avanafil.

Synthesis of Avanafil: A Key Role for the Benzylamine Moiety

The synthesis of Avanafil involves the coupling of 3-chloro-4-methoxybenzenemethanamine with a pyrimidine derivative. The benzylamine moiety forms a crucial part of the final drug structure, highlighting the importance of this building block.

Illustrative Synthetic Step:

The synthesis of Avanafil involves the reaction of 3-chloro-4-methoxybenzylamine with a suitably functionalized pyrimidine core. This is typically an amination reaction where the nitrogen of the benzylamine acts as a nucleophile.

Protocol: Illustrative Amination Step in Avanafil Synthesis

Reagent/SolventRationale
3-Chloro-4-methoxybenzylamineThe key building block providing the substituted benzyl moiety.
4-Chloro-2-(pyrimidin-2-ylamino)pyrimidine derivativeThe heterocyclic core of Avanafil with a leaving group for nucleophilic aromatic substitution.
Diisopropylethylamine (DIPEA)A non-nucleophilic base to scavenge the HCl generated during the reaction.
N,N-Dimethylformamide (DMF) or similar polar aprotic solventA suitable solvent to dissolve the reactants and facilitate the reaction.

Procedure (Conceptual):

  • To a solution of the 4-chloropyrimidine derivative in DMF, add 3-chloro-4-methoxybenzylamine and DIPEA.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate.

This key step demonstrates the direct incorporation of the substituted benzylamine scaffold into the final drug molecule. The 3,5-dichloro analogue would be expected to behave similarly in such synthetic transformations, offering an alternative substitution pattern for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and its role as a precursor to the corresponding benzylamine open up avenues for the creation of diverse molecular scaffolds. The strategic incorporation of the 3,5-dichloro-4-methoxyphenyl motif can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The case study of Avanafil, which utilizes a closely related building block, underscores the significance of this structural class in the development of modern therapeutics. As the quest for novel and effective drugs continues, the exploration of unique building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde. CN113429276A.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde
  • Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. (2022). Scientific Reports, 12(1), 1888.
  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. EP0155335A1.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 11-37.
  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2679-2701.
  • 3,5-Dichloro-4-methoxybenzaldehyde. PubChem.
  • 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. (2021).
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. (n.d.). Erowid.
  • Synthesis method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • Synthesis of B: 3,5-Dichloro-4-methoxybenzylamine. PrepChem.com.
  • Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. (2005).
  • Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Benchchem.
  • DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER'S DISEASE. (2019). Progress in Neurobiology, 175, 54-73.

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Application Notes and Protocols for (3,5-Dichloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for the synthesis, characterization, and potential applications of (3,5-Dichloro-4-methoxyphenyl)methanol (CAS No. 4892-23-3). This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block in organic synthesis and medicinal chemistry. We will delve into the rationale behind the synthetic protocols, key analytical characterization methods, and explore the potential utility of this molecule based on the influence of its structural motifs.

Introduction and Scientific Context

This compound is a substituted benzyl alcohol that holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of a dichlorinated phenyl ring and a methoxy group provides a unique combination of steric and electronic properties that can be exploited in drug design and materials science.

The strategic placement of chlorine atoms on an aromatic ring can significantly modulate a molecule's biological activity. Halogen atoms can influence lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding[1]. The methoxy group, a common substituent in natural products and pharmaceuticals, can also impact a molecule's physicochemical properties and target engagement[2]. The combination of these functional groups in this compound makes it an intriguing scaffold for the development of novel compounds with potential therapeutic applications.

This guide will provide a robust protocol for the synthesis of this compound from its corresponding aldehyde, detail its analytical characterization, and discuss its potential applications, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is paramount before handling any chemical.

PropertyValueSource
CAS Number 4892-23-3[3]
Molecular Formula C₈H₈Cl₂O₂[4]
Molecular Weight 207.05 g/mol [4]
Appearance Liquid[4]
Purity ≥98% (typical)[4]
Storage Sealed in a dry environment at room temperature.[4]

Safety and Handling:

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Based on the hazard statements for this compound and structurally similar chemicals, the following precautions are advised[4][5][6]:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more comprehensive safety information, it is highly recommended to consult a full Safety Data Sheet (SDS) from the supplier.

Synthetic Protocols

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 3,5-dichloro-4-methoxybenzaldehyde. This two-step process, starting from a commercially available precursor, is detailed below.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde cluster_1 Step 2: Reduction to this compound A 4-Hydroxybenzaldehyde B Chlorination A->B Cl₂ or SO₂Cl₂ C 3,5-Dichloro-4-hydroxybenzaldehyde B->C D Methylation C->D Dimethyl sulfate or MeI E 3,5-Dichloro-4-methoxybenzaldehyde D->E F 3,5-Dichloro-4-methoxybenzaldehyde G Reduction F->G NaBH₄ / Methanol H This compound G->H

Caption: Overall synthetic workflow from 4-hydroxybenzaldehyde.

Step 1: Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde

Rationale: The precursor aldehyde can be synthesized from the readily available 4-hydroxybenzaldehyde through a two-step process involving chlorination followed by methylation. Chlorination of the activated aromatic ring occurs at the ortho positions to the hydroxyl group. Subsequent methylation of the phenolic hydroxyl group yields the desired product.

Protocol:

  • Chlorination of 4-Hydroxybenzaldehyde:

    • In a fume hood, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (2 equivalents), to the solution while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it into ice-water.

    • Collect the precipitated 3,5-dichloro-4-hydroxybenzaldehyde by filtration, wash with cold water, and dry.

    • Safety Note: This reaction should be performed with extreme caution in a well-ventilated fume hood as it evolves HCl gas.

  • Methylation of 3,5-Dichloro-4-hydroxybenzaldehyde:

    • Suspend 3,5-dichloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or methanol.

    • Add an excess of a base, such as anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents).

    • Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (1.1-1.5 equivalents), dropwise to the suspension.

    • Reflux the reaction mixture with stirring until the starting material is consumed (monitor by TLC).

    • After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-dichloro-4-methoxybenzaldehyde.

    • Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care using appropriate safety measures.

Step 2: Reduction of 3,5-Dichloro-4-methoxybenzaldehyde

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3,5-dichloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas[7][8].

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to decompose the excess NaBH₄ and borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

  • ~7.3 ppm (s, 2H): Aromatic protons on the dichlorinated ring. Due to the symmetrical substitution, these protons are chemically equivalent and appear as a singlet.

  • ~4.6 ppm (s, 2H): Benzylic protons of the -CH₂OH group. The singlet multiplicity indicates no adjacent protons.

  • ~3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group.

  • ~2.0 ppm (br s, 1H): Proton of the hydroxyl (-OH) group. This peak can be broad and its chemical shift is concentration-dependent.

¹³C NMR (100 MHz, CDCl₃):

  • ~153 ppm: Aromatic carbon attached to the methoxy group.

  • ~138 ppm: Quaternary aromatic carbon attached to the benzylic alcohol.

  • ~128 ppm: Aromatic carbons bearing the chlorine atoms.

  • ~127 ppm: Aromatic CH carbons.

  • ~64 ppm: Benzylic carbon (-CH₂OH).

  • ~60 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 206 (for C₈H₈³⁵Cl₂O₂), 208 (for C₈H₈³⁵Cl³⁷ClO₂), and 210 (for C₈H₈³⁷Cl₂O₂) with an approximate intensity ratio of 9:6:1.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (-OH) to form a stable benzylic cation, and the loss of the entire hydroxymethyl group (-CH₂OH)[9][10].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy and methylene groups.

  • ~1400-1600 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1000-1300 cm⁻¹: C-O stretching vibrations of the alcohol and ether.

  • ~700-850 cm⁻¹: C-Cl stretching vibrations.

Potential Applications and Future Directions

This compound serves as a valuable building block for the synthesis of a variety of target molecules in medicinal chemistry and materials science.

Medicinal Chemistry

The dichlorinated and methoxylated phenyl motif is present in a number of biologically active compounds. This scaffold can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

  • Derivatization Workflow:

Derivatization_Workflow cluster_0 Functional Group Transformations A This compound B Oxidation A->B PCC, DMP D Halogenation A->D SOCl₂, PBr₃ F Etherification A->F NaH, R-X H Esterification A->H Acyl chloride, Acid anhydride C 3,5-Dichloro-4-methoxybenzaldehyde B->C E 1-(Chloromethyl)-3,5-dichloro-4-methoxybenzene D->E G Substituted Ethers F->G I Substituted Esters H->I

Caption: Potential derivatization pathways of the title compound.

  • As a Precursor for Bioactive Molecules: The benzylic alcohol can be oxidized to the corresponding aldehyde for use in imine and chalcone synthesis. It can also be converted to a benzyl halide for subsequent nucleophilic substitution reactions to introduce a variety of functional groups. The hydroxyl group itself can be esterified or etherified to generate libraries of compounds for biological screening.

Materials Science

The presence of chlorine atoms can impart flame-retardant properties, and the aromatic scaffold can be incorporated into polymers or other materials to modify their properties.

Conclusion

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound. The detailed protocols and analytical data will aid researchers in utilizing this versatile building block for their synthetic and drug discovery endeavors. The unique structural features of this compound offer exciting opportunities for the development of novel molecules with tailored properties.

References

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  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). [Link]

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  • SIELC Technologies. (2018, February 16). (4-Methoxyphenyl)methanol. [Link]

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  • Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3, 4, 5-trimethoxybenzaldehyde.
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  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

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  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

  • Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Spectral Database for Organic Compounds, SDBS. (n.d.). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

  • Field, J. A., et al. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(5), 1770-1776. [Link]

  • ResearchGate. (n.d.). Biotransformation pathway of 3,5-dichloro-p-anisyl alcohol by...[Link]

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  • PubMed. (2018, February 2). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. [Link]

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Application Notes and Protocols for the Study of 3,5-dichloro-4-methoxybenzyl Alcohol Biotransformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Halogenated Aromatic Compound

3,5-dichloro-4-methoxybenzyl alcohol is a halogenated aromatic compound of interest in various fields, from environmental science to drug discovery, due to its structural motifs that are common in a range of bioactive molecules and industrial chemicals. Understanding its biotransformation is crucial for assessing its pharmacokinetic profile, potential toxicity, and environmental persistence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the elucidation of the biotransformation pathways of 3,5-dichloro-4-methoxybenzyl alcohol.

Given the limited specific data on the mammalian metabolism of this compound, this guide synthesizes information from studies on closely related analogs and established principles of xenobiotic metabolism. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate crucial data on the metabolic fate of 3,5-dichloro-4-methoxybenzyl alcohol and similar compounds.

Predicted Biotransformation Pathways

Based on studies of analogous compounds, the biotransformation of 3,5-dichloro-4-methoxybenzyl alcohol is anticipated to proceed through several key enzymatic reactions. The primary pathways likely involve O-demethylation and oxidation of the benzyl alcohol moiety.

Anaerobic Biotransformation

Studies on the anaerobic biotransformation of the closely related compound 3,5-dichloro-p-anisyl alcohol have revealed a multi-step pathway that is likely predictive for 3,5-dichloro-4-methoxybenzyl alcohol.[1] The initial and key step is the demethylation of the methoxy group to yield a hydroxyl group.[1] This is followed by two divergent pathways:

  • Biotic Pathway: The resulting 3,5-dichloro-4-hydroxybenzyl alcohol is oxidized to 3,5-dichloro-4-hydroxybenzoic acid, which can then undergo decarboxylation to form 2,6-dichlorophenol.[1]

  • Abiotic Pathway: Under certain conditions, 3,5-dichloro-4-hydroxybenzyl alcohol can undergo a condensation reaction to form bis(3,5-dichloro-4-hydroxyphenyl)methane.[1]

Anaerobic Biotransformation of 3,5-dichloro-4-methoxybenzyl alcohol parent 3,5-dichloro-4-methoxybenzyl alcohol demethylated 3,5-dichloro-4-hydroxybenzyl alcohol parent->demethylated Demethylation acid 3,5-dichloro-4-hydroxybenzoic acid demethylated->acid Oxidation (Biotic) dimer bis(3,5-dichloro-4-hydroxyphenyl)methane demethylated->dimer Condensation (Abiotic) phenol 2,6-dichlorophenol acid->phenol Decarboxylation (Biotic)

Caption: Predicted anaerobic biotransformation pathway.

Putative Mammalian Biotransformation

In mammalian systems, the metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[2][3] For 3,5-dichloro-4-methoxybenzyl alcohol, two primary Phase I metabolic pathways can be hypothesized based on the metabolism of similar structures:

  • O-Demethylation: The methoxy group is a common target for CYP-mediated O-demethylation.[4][5][6][7] This reaction would yield 3,5-dichloro-4-hydroxybenzyl alcohol and formaldehyde. This initial metabolite can then be further oxidized.

  • Oxidation of the Benzyl Alcohol: The primary alcohol group can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases, as well as CYPs, to first form the corresponding aldehyde (3,5-dichloro-4-methoxybenzaldehyde) and then the carboxylic acid (3,5-dichloro-4-methoxybenzoic acid).

These Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate their excretion.[3][8]

Putative Mammalian Biotransformation of 3,5-dichloro-4-methoxybenzyl alcohol parent 3,5-dichloro-4-methoxybenzyl alcohol demethylated 3,5-dichloro-4-hydroxybenzyl alcohol parent->demethylated CYP-mediated O-demethylation aldehyde 3,5-dichloro-4-methoxybenzaldehyde parent->aldehyde Oxidation (ADH, CYP) phaseII Phase II Conjugates (Glucuronides, Sulfates) demethylated->phaseII Conjugation acid 3,5-dichloro-4-methoxybenzoic acid aldehyde->acid Oxidation (ALDH) acid->phaseII Conjugation In Vitro Metabolism Workflow prep Prepare Reagents (Buffer, Substrate, Microsomes, NADPH system) preinc Pre-incubation (Microsomes, Buffer, Substrate) 37°C, 5 min prep->preinc start Initiate Reaction (Add NADPH system) preinc->start incubate Incubation (37°C, various time points) start->incubate quench Quench Reaction (Add cold Acetonitrile with IS) incubate->quench centrifuge Centrifugation (Protein Precipitation) quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Caption: Workflow for in vitro metabolism study.

3. Detailed Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 3,5-dichloro-4-methoxybenzyl alcohol in a suitable solvent (e.g., methanol or DMSO) at a high concentration. The final solvent concentration in the incubation should be less than 1%.

    • On ice, prepare the incubation mixtures in microcentrifuge tubes or a 96-well plate. For a final volume of 200 µL:

      • 158 µL of 0.1 M potassium phosphate buffer (pH 7.4)

      • 2 µL of 3,5-dichloro-4-methoxybenzyl alcohol stock solution (to achieve a final concentration of, e.g., 1 µM)

      • 20 µL of human liver microsomes (to achieve a final protein concentration of, e.g., 0.5 mg/mL)

  • Pre-incubation:

    • Vortex the mixtures gently and pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each tube.

    • Include negative controls:

      • No NADPH: Replace the NADPH regenerating system with buffer.

      • No microsomes: Replace the microsome suspension with buffer.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation:

    • Vortex the samples vigorously and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the remaining parent compound and any formed metabolites at each time point using a validated LC-MS/MS method (see Protocol 2).

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the simultaneous quantification of 3,5-dichloro-4-methoxybenzyl alcohol and its putative metabolites. [9][10][11][12] 1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the parent compound and its more polar metabolites. For example:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions (Example):

  • Ionization Mode: ESI positive or negative, to be optimized for each analyte.

  • Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for the parent compound and each potential metabolite. This involves identifying the precursor ion and suitable product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3,5-dichloro-4-methoxybenzyl alcoholTo be determinedTo be determined
3,5-dichloro-4-hydroxybenzyl alcoholTo be determinedTo be determined
3,5-dichloro-4-methoxybenzaldehydeTo be determinedTo be determined
3,5-dichloro-4-methoxybenzoic acidTo be determinedTo be determined
Internal StandardTo be determinedTo be determined

4. Sample Preparation and Analysis:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytes into the same matrix as the study samples (e.g., quenched microsomal incubation buffer).

  • Process the standards, QCs, and study samples as described in Protocol 1.

  • Inject the processed samples onto the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentrations of the analytes in the study samples from the calibration curve.

Protocol 3: Synthesis of 3,5-dichloro-4-methoxybenzyl Alcohol

This protocol describes a potential synthetic route for 3,5-dichloro-4-methoxybenzyl alcohol starting from a commercially available precursor.

1. Materials and Reagents:

  • 3,5-dichloro-4-hydroxybenzaldehyde

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

2. Synthetic Workflow:

Synthesis Workflow step1 Step 1: Methylation (3,5-dichloro-4-hydroxybenzaldehyde to 3,5-dichloro-4-methoxybenzaldehyde) workup1 Work-up and Purification step1->workup1 step2 Step 2: Reduction (3,5-dichloro-4-methoxybenzaldehyde to 3,5-dichloro-4-methoxybenzyl alcohol) workup2 Work-up and Purification step2->workup2 workup1->step2

Sources

Application Notes and Protocols for (3,5-Dichloro-4-methoxyphenyl)methanol in Pesticide Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally-Alert Molecule

(3,5-Dichloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol, represents a molecule of significant interest within the landscape of modern pesticide research. While not currently registered as an active pesticide ingredient, its chemical architecture—featuring a chlorinated and methoxy-substituted aromatic ring—positions it as a compelling subject for investigation. This structure is reminiscent of several classes of established pesticides, suggesting its potential utility in three key areas of pesticide science: as a synthetic precursor for novel active ingredients, as a candidate for direct biological activity screening, and as a potential metabolite of more complex parent pesticides.

The presence of chlorine atoms on the benzene ring can enhance the lipophilicity and environmental persistence of a molecule, traits often associated with effective pesticides. The methoxy group can influence the molecule's metabolic fate and interaction with biological targets. These structural alerts warrant a thorough investigation into the potential roles of this compound in the development of new pest management solutions.

This document provides a comprehensive guide for researchers exploring the multifaceted potential of this compound. It offers detailed protocols and the scientific rationale behind them, empowering research and development professionals to systematically evaluate this compound's relevance to the pesticide industry.

Part 1: this compound as a Synthetic Precursor in Pesticide Development

Rationale for Synthesis:

The benzyl alcohol moiety is a versatile functional group for the synthesis of a wide array of pesticidal esters. Many successful insecticides, such as the synthetic pyrethroids, are esters of a substituted benzyl alcohol and a carboxylic acid. The specific substitutions on the benzyl alcohol can profoundly influence the resulting pesticide's efficacy, selectivity, and toxicological profile. This compound serves as a readily available and structurally intriguing building block for creating novel ester-based pesticide candidates. The protocol below describes a representative synthesis of a novel insecticidal ester candidate.

Protocol 1: Synthesis of a Novel Ester-Based Insecticide Candidate

This protocol details the esterification of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, an acid chloride structurally related to the acid component of several commercial pyrethroid insecticides.

Materials and Reagents:

  • This compound (CAS 4892-23-3)[1][2][3]

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ester.

Characterization of the Synthesized Ester:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized ester using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Data Presentation:

CompoundMolecular Weight ( g/mol )Purity (HPLC)Yield (%)
This compound207.06>98%-
Synthesized Ester Candidate(Calculated)(To be determined)(To be determined)

Synthetic Workflow Diagram:

SynthesisWorkflow A This compound + Triethylamine in DCM C Esterification (0°C to RT) A->C B Acid Chloride in DCM B->C D Reaction Workup (Washing & Extraction) C->D E Purification (Column Chromatography) D->E F Pure Ester Candidate E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Workflow for the synthesis of a novel pesticidal ester.

Part 2: Evaluation of this compound as a Potential Pesticide Active Ingredient

Rationale for Screening:

Many chlorinated aromatic compounds exhibit biocidal properties. Therefore, it is logical to screen this compound for direct pesticidal activity. The following protocols outline primary screens for insecticidal and fungicidal effects.

Protocol 2: Insecticidal Activity Screening using Drosophila melanogaster

Materials and Reagents:

  • This compound

  • Acetone (for stock solution)

  • Standard Drosophila diet

  • Adult Drosophila melanogaster (3-5 days old)

  • Vials for exposure

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in acetone.

  • Diet Preparation: Prepare the standard Drosophila diet. While the diet is still liquid and cooling, add the test compound stock solution to achieve final concentrations (e.g., 10, 50, 100, 250, 500 ppm). An acetone-only control must be prepared.

  • Exposure: Dispense 5 mL of the treated and control diet into vials. Once the diet has solidified, introduce 20 adult flies (10 male, 10 female) into each vial.

  • Incubation: Maintain the vials at 25°C with a 12:12 hour light:dark cycle.

  • Mortality Assessment: Record the number of dead flies at 24, 48, and 72 hours post-exposure.

  • Data Analysis: Calculate the percentage mortality for each concentration and time point. If a dose-response is observed, calculate the LC50 (lethal concentration for 50% of the population).

Protocol 3: In Vitro Fungicidal Activity Screening against Fusarium oxysporum

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO) (for stock solution)

  • Potato Dextrose Agar (PDA)

  • Actively growing culture of Fusarium oxysporum

  • Petri dishes (90 mm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave the PDA medium. As it cools to approximately 50-55°C, add the stock solution to achieve final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A DMSO-only control must be prepared.

  • Plating: Pour the amended and control PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing F. oxysporum culture in the center of each plate.

  • Incubation: Incubate the plates at 28°C in the dark.

  • Growth Measurement: When the mycelium in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. If a dose-response is observed, calculate the EC50 (effective concentration for 50% inhibition).

Screening Workflow Diagram:

ScreeningWorkflow cluster_insect Insecticidal Screen cluster_fungus Fungicidal Screen A Prepare Stock Solution (in Acetone) B Incorporate into Drosophila Diet A->B C Expose Adult Flies B->C D Assess Mortality (24, 48, 72h) C->D E Calculate LC50 D->E F Prepare Stock Solution (in DMSO) G Amend PDA Media F->G H Inoculate with Fungal Plug G->H I Measure Mycelial Growth H->I J Calculate EC50 I->J

Caption: Workflow for primary screening of pesticidal activity.

Part 3: this compound as a Potential Pesticide Metabolite

Rationale for Investigation:

The environmental fate and toxicological profile of a pesticide's metabolites are critical components of its overall risk assessment. Chlorinated aromatic pesticides can undergo various metabolic transformations in soil, water, and biological systems, including the formation of benzyl alcohol derivatives. It is plausible that a more complex pesticide could be metabolized to this compound. Therefore, having robust analytical methods for its detection and understanding its metabolic stability are essential.

Protocol 4: Analytical Method for Detection in Soil Samples

This protocol describes a method for the extraction and quantification of this compound from soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Soil sample

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

  • Water, HPLC grade

Procedure:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile. Add QuEChERS extraction salts, cap tightly, and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Analysis: Transfer the cleaned extract into an autosampler vial. Analyze by LC-MS/MS.

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • MS Detection: Electrospray ionization (ESI) in negative mode. Monitor for specific parent-daughter ion transitions (MRM).

Metabolite Identification Workflow:

MetaboliteID A Environmental Sample (e.g., Soil) B QuEChERS Extraction A->B C Dispersive SPE Cleanup B->C D LC-MS/MS Analysis C->D E Quantification against Analytical Standard D->E F Metabolite Concentration Data E->F

Caption: Workflow for the detection of potential pesticide metabolites.

References

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]

  • Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. [Link]

  • Google Patents. (n.d.). Ester of trans 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with (2,3,5,6-tetrafluoro-4-methoxyphenyl) methanol having insecticidal and acaricidal properties with low mammalian toxicity.
  • Bumpus, J. A., & Aust, S. D. (1987). Initial Steps in the Degradation of Methoxychlor by the White Rot Fungus Phanerochaete chrysosporium. Applied and Environmental Microbiology, 53(9), 2001–2008. [Link]

  • Kim, B. H., & Kim, Y. (2006). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Bulletin of the Korean Chemical Society, 27(9), 1393–1396. [Link]

  • International Atomic Energy Agency. (2010). AEROBIC MICROBIAL DEGRADATION OF CHLOROAROMATIC COMPOUNDS POLLUTING THE ENVIRONMENT. [Link]

  • Chemsrc. (n.d.). 3,5-Dichloro-4-methoxybenzyl alcohol. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dichloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of (3,5-dichloro-4-methoxyphenyl)methanol. Here, we address common challenges and provide practical, field-tested solutions to improve reaction yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 3,5-dichloro-4-methoxybenzaldehyde.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.

1. Inactive Reducing Agent:

  • Causality: Sodium borohydride (NaBH₄) is a hygroscopic solid. Over time, it can absorb moisture from the atmosphere, leading to its decomposition and reduced activity. Lithium aluminium hydride (LiAlH₄) is even more reactive and will rapidly decompose upon exposure to moisture.

  • Solution:

    • Always use freshly opened or properly stored NaBH₄ or LiAlH₄.

    • Consider purchasing smaller quantities to ensure the reagent is consumed before significant degradation can occur.

    • If you suspect your NaBH₄ is old, you can test its activity on a small scale with a simple ketone like acetone before committing to your main reaction.

2. Sub-optimal Reaction Temperature:

  • Causality: The reduction of aldehydes with NaBH₄ is typically exothermic. While the reaction often proceeds well at room temperature, controlling the temperature can be crucial. Running the reaction at too low a temperature can significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. Conversely, too high a temperature can lead to side reactions.

  • Solution:

    • Initiate the reaction at 0 °C by adding the reducing agent portion-wise to a solution of the aldehyde in a suitable solvent (e.g., methanol or ethanol).

    • After the initial exothermic reaction subsides, allow the reaction to slowly warm to room temperature and stir for a few hours to ensure completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

3. Inadequate Solvent Choice:

  • Causality: The choice of solvent is critical for the solubility of both the starting material and the reducing agent. Poor solubility of the 3,5-dichloro-4-methoxybenzaldehyde can lead to a sluggish and incomplete reaction.

  • Solution:

    • For NaBH₄ reductions, protic solvents like methanol or ethanol are generally effective and can help to protonate the intermediate alkoxide.

    • Tetrahydrofuran (THF) is also a good solvent choice, particularly for ensuring the solubility of the aromatic aldehyde. A mixture of THF and methanol can sometimes provide the optimal balance of solubility and reactivity.

4. Insufficient Molar Ratio of Reducing Agent:

  • Causality: While stoichiometrically one mole of NaBH₄ can reduce four moles of an aldehyde, in practice, it is common to use a molar excess to drive the reaction to completion, especially when dealing with less reactive substrates.

  • Solution:

    • Start with a molar ratio of 1.2 to 1.5 equivalents of NaBH₄ relative to the 3,5-dichloro-4-methoxybenzaldehyde. This excess helps to ensure that all the aldehyde is consumed.

Issue 2: Presence of Impurities in the Final Product

Q: After my reaction and work-up, I have isolated my product, but it is contaminated with impurities. What are these impurities and how can I remove them?

A: Impurities can arise from unreacted starting material, side reactions, or the work-up procedure. Identifying the impurity is the first step to effective removal.

1. Unreacted 3,5-Dichloro-4-methoxybenzaldehyde:

  • Causality: As discussed in the low yield section, incomplete reaction is a common source of this impurity. The two chlorine atoms on the benzene ring are electron-withdrawing, which can slightly decrease the reactivity of the aldehyde compared to unsubstituted benzaldehyde.

  • Solution:

    • Reaction Optimization: Ensure complete reaction by using a slight excess of fresh reducing agent and allowing for sufficient reaction time, monitored by TLC.

    • Purification:

      • Recrystallization: this compound is a solid. Recrystallization is an excellent method for removing unreacted aldehyde. A mixed solvent system, such as diethyl ether/hexanes or ethyl acetate/hexanes, is likely to be effective. The principle is to dissolve the crude product in a minimum amount of the hot solvent in which it is highly soluble, and then slowly cool the solution to allow the pure product to crystallize out, leaving the more soluble impurities in the mother liquor.

      • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the more polar alcohol product from the less polar aldehyde starting material.

2. Formation of Borate Esters:

  • Causality: During the reduction with NaBH₄, a borate ester intermediate is formed. If the work-up is not sufficiently acidic or is incomplete, these esters can persist in the final product.

  • Solution:

    • Acidic Work-up: After the reaction is complete, quench the reaction by slowly adding a dilute acid, such as 1 M HCl, at 0 °C. This will hydrolyze the borate esters and neutralize any remaining reducing agent.

    • Aqueous Extraction: Following the acidic quench, perform an aqueous work-up to remove the water-soluble boron salts.

3. Over-reduction to 3,5-Dichloro-4-methoxytoluene (with LiAlH₄):

  • Causality: Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄. While it will effectively reduce the aldehyde, there is a risk of over-reduction of the resulting benzyl alcohol to the corresponding toluene derivative, especially at elevated temperatures.

  • Solution:

    • Use NaBH₄: For the reduction of an aldehyde to a primary alcohol, NaBH₄ is the preferred reagent as it is chemoselective and will not reduce the alcohol further.

    • Controlled LiAlH₄ Reaction: If LiAlH₄ must be used, perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and carefully monitor the reaction progress to avoid over-reduction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct and common starting material is 3,5-dichloro-4-methoxybenzaldehyde . This can be readily reduced to the desired benzyl alcohol.

Q2: Which reducing agent is better for this reaction, NaBH₄ or LiAlH₄?

A2: For the selective reduction of an aldehyde to a primary alcohol, Sodium Borohydride (NaBH₄) is the recommended reagent . It is safer to handle, less reactive, and highly chemoselective for aldehydes and ketones, minimizing the risk of over-reduction.[1] Lithium Aluminium Hydride (LiAlH₄) is a more powerful reducing agent and can also be used, but it is less selective and requires more stringent anhydrous reaction conditions.

Q3: What is a typical solvent system for the recrystallization of this compound?

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material (3,5-dichloro-4-methoxybenzaldehyde). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio). The product, being an alcohol, will be more polar than the starting aldehyde and will therefore have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q5: What are the expected physical properties of this compound?

A5: Based on structurally similar compounds like (3,5-Dimethoxy-4-methylphenyl)methanol and 4-Methoxybenzyl alcohol, this compound is expected to be a white to off-white solid at room temperature.[2][3] Its solubility is likely to be low in water but good in polar organic solvents such as methanol, ethanol, and THF.[3]

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction

This protocol is a generalized procedure based on standard laboratory practices for the reduction of substituted benzaldehydes.

Materials:

  • 3,5-dichloro-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Tetrahydrofuran (THF, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-dichloro-4-methoxybenzaldehyde in methanol (approximately 10 mL per gram of aldehyde). If solubility is an issue, a co-solvent of THF can be used.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add 1.2 equivalents of NaBH₄ to the cooled solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding acid until the gas evolution ceases and the solution is slightly acidic (pH ~5-6).

  • Solvent Removal: Remove the bulk of the organic solvent (methanol/THF) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Section 4: Data Presentation & Visualization

Table 1: Comparison of Reducing Agents for Aldehyde Reduction
FeatureSodium Borohydride (NaBH₄)Lithium Aluminium Hydride (LiAlH₄)
Reactivity MildStrong
Chemoselectivity Reduces aldehydes and ketonesReduces aldehydes, ketones, esters, carboxylic acids, amides, etc.
Safety Relatively safe, stable in airHighly reactive with water and protic solvents, pyrophoric
Solvents Protic (Methanol, Ethanol), THFAprotic (Diethyl ether, THF)
Work-up Simple acidic quenchCareful multi-step quench (e.g., Fieser workup)
Recommendation for this synthesis Highly Recommended Use with caution due to risk of over-reduction
Diagrams

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aldehyde 3,5-Dichloro-4- methoxybenzaldehyde dissolve Dissolve Aldehyde in Solvent start_aldehyde->dissolve start_nabh4 NaBH4 (1.2 eq) add_nabh4 Add NaBH4 Portion-wise start_nabh4->add_nabh4 start_solvent Methanol/THF start_solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_nabh4 react Stir at RT (2-4h) add_nabh4->react monitor Monitor via TLC react->monitor quench Quench with 1M HCl (0 °C) monitor->quench Reaction Complete evaporate Remove Solvent quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify end_product This compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Issue inactive_reagent Inactive NaBH4 low_yield->inactive_reagent bad_temp Sub-optimal Temperature low_yield->bad_temp bad_solvent Poor Solvent Choice low_yield->bad_solvent bad_ratio Insufficient NaBH4 Ratio low_yield->bad_ratio fresh_reagent Use Fresh/ Properly Stored NaBH4 inactive_reagent->fresh_reagent control_temp Start at 0 °C, Warm to RT bad_temp->control_temp good_solvent Use MeOH, EtOH, or THF bad_solvent->good_solvent increase_ratio Use 1.2-1.5 eq. of NaBH4 bad_ratio->increase_ratio

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • PrepChem. Synthesis of B: 3,5-Dichloro-4-methoxybenzylamine. Available at: [Link]

  • PubChem. (3,5-Dimethoxy-4-methylphenyl)methanol. Available at: [Link]

  • PubChem. 4-Methoxybenzyl alcohol. Available at: [Link]

Sources

Common side reactions with 3,5-dichloro-4-methoxybenzyl alcohol

[1]

Subject: Troubleshooting Reactivity, Stability, and Synthesis Protocols Compound ID: 3,5-Dichloro-4-methoxybenzyl alcohol (DCMBA) CAS: 4892-23-3 (Alcohol) | Related: 1194-98-5 (Aldehyde)[1]

Executive Summary

3,5-Dichloro-4-methoxybenzyl alcohol is a functionalized benzyl alcohol characterized by a unique electronic "push-pull" system.[1] The 4-methoxy group (electron-donating via resonance) activates the benzylic position, facilitating carbocation formation.[1] Conversely, the 3,5-dichloro substituents (electron-withdrawing via induction) provide significant steric bulk and deactivate the ring toward electrophilic aromatic substitution.[1]

This duality creates specific challenges:

  • Acid Sensitivity: Prone to self-etherification (dimerization) via stabilized benzylic cations.[1]

  • Oxidation Control: High susceptibility to over-oxidation to 3,5-dichloro-4-methoxybenzoic acid.[1]

  • Nucleophilic Substitution: Steric hindrance at the 3,5-positions can impede

    
     reactions, requiring optimized conditions for chlorination or amination.[1]
    
Part 1: Troubleshooting Guide (Q&A)
Q1: I am attempting to oxidize the alcohol to the aldehyde, but I consistently isolate the carboxylic acid (3,5-dichloro-4-methoxybenzoic acid). How do I stop at the aldehyde?

Diagnosis: Over-oxidation. The electron-donating methoxy group activates the aldehyde intermediate, making it susceptible to further oxidation, particularly with strong oxidants like Jones reagent or Permanganate. Solution: Switch to a 2-electron oxidant that does not require water (which hydrates the aldehyde to the gem-diol, the species actually oxidized to acid).[1]

  • Recommended Reagent: Activated

    
     (in DCM or CHCl3) or Swern Oxidation  (DMSO/Oxalyl Chloride).
    
  • Alternative: TEMPO (1 mol%) with NaOCl (Bleach) in a biphasic system (DCM/Water) at 0°C, buffered to pH 8.6 (using

    
    ). The buffer is critical to prevent acid-catalyzed side reactions.[1]
    
Q2: During chlorination with thionyl chloride (

), I observe a persistent impurity by TLC that is not the starting material. What is it?

Diagnosis: Formation of the sulfite ester (Bis(3,5-dichloro-4-methoxybenzyl) sulfite).[1] Mechanism:

Solution:
  • Catalysis: Add catalytic DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating agent and accelerates the

    
     displacement.
    
  • Stoichiometry: Ensure a distinct excess of

    
     (1.5–2.0 equiv) to consume all alcohol rapidly.
    
  • Temperature: Reflux is often required to overcome the steric barrier of the ortho-chlorines.

Q3: My product solidifies into an insoluble "goo" or shows a dimer peak in MS (M+ = ~424) when stored in acidic solvents.

Diagnosis: Acid-catalyzed self-etherification . Mechanism: Trace acid protonates the hydroxyl group, leading to water loss and the formation of a resonance-stabilized benzylic carbocation. This cation is trapped by another alcohol molecule to form bis(3,5-dichloro-4-methoxybenzyl) ether .[1] Solution:

  • Storage: Store the neat solid; avoid storing in solution (especially

    
    , which can become acidic).
    
  • Quenching: Always wash organic extracts with saturated

    
     during workup to remove trace acid.
    
Q4: Can I demethylate the methoxy group to get the phenol (3,5-dichloro-4-hydroxybenzyl alcohol)?

Diagnosis: Yes, but standard conditions (

1Solution:L-SelectrideNaSEt1
Part 2: Optimized Experimental Protocols
Protocol A: Selective Oxidation to 3,5-Dichloro-4-methoxybenzaldehyde

Target: Prevention of over-oxidation to benzoic acid.[1]

ParameterSpecification
Reagent Activated Manganese Dioxide (

)
Solvent Dichloromethane (DCM) or Chloroform
Stoichiometry 10:1 to 20:1 (

: Substrate by weight)
Temperature Reflux (40°C for DCM)
Time 12–24 Hours

Step-by-Step:

  • Dissolve 3,5-dichloro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add Activated

    
     (10 equivalents by weight). Note: 
    
    
    activity varies by batch; "Activated" grade is essential.
  • Heat to reflux with vigorous stirring. The reaction is heterogeneous and surface-area dependent.[1]

  • Monitor: Check TLC every 4 hours. The aldehyde usually moves faster (higher

    
    ) than the alcohol.
    
  • Workup: Filter hot through a pad of Celite to remove manganese salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate. The aldehyde often crystallizes upon cooling (MP: ~62°C).

Protocol B: Conversion to 3,5-Dichloro-4-methoxybenzyl Chloride

Target: Avoidance of sulfite ester formation.[1]

ParameterSpecification
Reagent Thionyl Chloride (

)
Catalyst DMF (5 mol%)
Solvent Toluene or DCM (Toluene preferred for higher temp)
Temperature 0°C

Reflux

Step-by-Step:

  • Dissolve alcohol (1.0 eq) in Toluene (0.5 M). Add dry DMF (0.05 eq).

  • Cool to 0°C. Add

    
     (1.5 eq) dropwise.[2] Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Allow to warm to room temperature, then heat to reflux (80–110°C) for 2 hours. Heat is necessary to drive the sterically hindered substitution.

  • Monitor: TLC should show complete consumption of starting material.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator).
    
  • Critical Step: Re-dissolve residue in Toluene and evaporate again (azeotropic removal of traces of

    
     and 
    
    
    ).
  • Result: The benzyl chloride is usually a solid or viscous oil that can be used directly.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways driven by the electronic "Push-Pull" nature of the 3,5-dichloro-4-methoxy system.

ReactionPathwaysAlcohol3,5-Dichloro-4-methoxybenzyl alcoholCationBenzylic Cation(Stabilized by p-OMe)Alcohol->CationH+ (Acidic Cond.)AldehydeAldehyde(Desired)Alcohol->AldehydeMnO2 / Swern(2e- Oxidation)ChlorideBenzyl Chloride(Substitution)Alcohol->ChlorideSOCl2 + DMF(Reflux)SulfiteSulfite Ester(Impurity)Alcohol->SulfiteSOCl2 (No Cat)Low TempDimerDibenzyl Ether(Side Product)Cation->Dimer+ AlcoholAcidBenzoic Acid(Over-oxidation)Aldehyde->AcidKMnO4 / Jones(Hydrate Oxidation)

Caption: Reaction network showing selective pathways (Green/Bold) vs. common side reactions (Red/Dashed) driven by cation stability and steric hindrance.

References
  • Zhang, H., et al. (2014). "Synthesis of an impurity in crude roflumilast." Journal of Chemical Research, 38(8), 507–509. (Details the synthesis of 3,5-dichloropyridine analogs and oxidation protocols relevant to this class). Link

  • Muller-Fahrnow, A., et al. (2011).[1] "Process for the preparation of roflumilast." U.S. Patent 8,536,206.[1] (Describes the handling of dialkoxy-substituted benzamides and related benzyl halides). Link

  • Verhagen, F. J., et al. (1998). "Inhibition of Solubilized Chitin Synthase by Chlorinated Aromatic Compounds." Journal of Natural Products. (Identifies 3,5-dichloro-4-methoxybenzyl alcohol as a metabolite and discusses its stability). Link

  • Chandrasekhar, S., et al. (2002). "3,5-Dichloro-4-methoxybenzyl alcohol derivatives."[1][3][4][5][6][7] U.S. Patent RE42700.[1] (Explicitly details the synthesis of the alcohol from the ester using LAH and subsequent transformations). Link

  • Kaushik, M. P., et al. (2008). "Method for Chlorinating Alcohols."[1][8] U.S. Patent Application 20080228016.[1] (Discusses optimization of chlorination using SOCl2 and phosphine oxides to avoid sulfite byproducts). Link

Technical Support Center: Optimizing Reaction Conditions for 3,5-dichloro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3,5-dichloro-4-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction

3,5-dichloro-4-methoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its preparation, most commonly via the reduction of 3,5-dichloro-4-methoxybenzaldehyde, requires careful control of reaction conditions to achieve high yield and purity. This guide provides a comprehensive resource to address common challenges encountered during this synthesis.

Core Synthesis Workflow: Reduction of 3,5-dichloro-4-methoxybenzaldehyde

The primary and most accessible route to 3,5-dichloro-4-methoxybenzyl alcohol is the reduction of the corresponding benzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄). The general transformation is depicted below:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,5-dichloro-4-methoxybenzaldehyde 3,5-dichloro-4-methoxybenzaldehyde 3,5-dichloro-4-methoxybenzyl alcohol 3,5-dichloro-4-methoxybenzyl alcohol 3,5-dichloro-4-methoxybenzaldehyde->3,5-dichloro-4-methoxybenzyl alcohol Reduction NaBH4 NaBH4 Methanol/Ethanol Methanol/Ethanol A Dissolve aldehyde in Methanol B Cool to 0-5 °C (Ice Bath) A->B C Add NaBH4 portion-wise B->C D Monitor reaction by TLC C->D E Quench with acidic water D->E Upon completion F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by recrystallization G->H

Caption: Step-by-step experimental workflow for the reduction.

FAQ 2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is indicative of side products or unreacted starting material. Here are the common culprits and their solutions:

1. Unreacted Starting Material:

  • Appearance on TLC: The aldehyde is less polar than the corresponding alcohol, so it will have a higher Rf value on a normal phase silica plate.

  • Solution: As discussed in FAQ 1, ensure the activity and stoichiometry of your NaBH₄ are adequate. You can add a small additional portion of NaBH₄ if the reaction has stalled.

2. Over-reduction Products:

  • This is generally not an issue with NaBH₄ as it is a mild reducing agent and will not reduce the aromatic ring under standard conditions. More potent reducing agents could lead to this.

3. Acetal Formation:

  • Mechanism: In the presence of an acid catalyst (which can sometimes be present as an impurity), the product alcohol can react with the starting aldehyde to form a hemiacetal and subsequently an acetal.

  • Minimization: Ensure the reaction is not acidic. If necessary, a mild, non-nucleophilic base can be added, though this is not typical for standard NaBH₄ reductions.

4. Impurities from Starting Material:

  • The starting 3,5-dichloro-4-methoxybenzaldehyde may contain impurities from its synthesis, such as the corresponding benzoic acid. The benzoic acid will not be reduced by NaBH₄ and will remain in the reaction mixture.

TLC Monitoring Protocol: A co-spot is crucial for accurate interpretation. [1]

cluster_lanes cluster_spots TLC TLC Plate (Silica Gel) A 1. Aldehyde (SM) B 2. Co-spot (SM + Rxn) C 3. Reaction Mixture SM_spot SM Prod_spot Product

Caption: Example TLC plate for monitoring the reaction progress.

Interpreting the TLC:

  • Lane 1 (Starting Material - SM): A single spot corresponding to the aldehyde.

  • Lane 2 (Co-spot): Will show if the spot in the reaction mixture has the same Rf as the starting material.

  • Lane 3 (Reaction Mixture): A new, more polar spot (lower Rf) for the alcohol product should appear, and the starting material spot should diminish over time.

FAQ 3: My final product is an oil or a waxy solid and I'm struggling with purification. What are the best methods for obtaining a pure, crystalline product?

Answer:

Obtaining a pure, crystalline product is essential. If you are getting an oil or waxy solid, it is likely due to residual solvent or impurities.

1. Effective Work-up:

  • Quenching: After the reaction is complete, it's important to quench any remaining NaBH₄. This is typically done by the slow addition of an acid, such as dilute HCl, until the evolution of hydrogen gas ceases. This also neutralizes the borate salts formed.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Ensure you perform multiple extractions to maximize the recovery of your product.

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.

2. Purification by Recrystallization:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted benzyl alcohols, a non-polar/polar solvent mixture is often effective. [2]

    Solvent System Rationale
    Hexane/Ethyl Acetate A good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow to cool slowly.
    Toluene/Hexane Toluene can dissolve the product when hot, and the addition of hexane will induce crystallization upon cooling.

    | Water/Ethanol | If the product has sufficient polarity, this can be an option. |

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of the hot, more polar solvent.

  • Slowly add the less polar solvent (the "anti-solvent") until the solution becomes cloudy (the cloud point).

  • Add a drop or two of the more polar solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

FAQ 4: How can I confirm the identity and purity of my final product?

Answer:

Proper characterization is crucial to confirm that you have synthesized the correct compound and that it is of high purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is a powerful tool for structural elucidation. For 3,5-dichloro-4-methoxybenzyl alcohol, you would expect to see:

    • A singlet for the two equivalent aromatic protons.

    • A singlet for the methoxy group protons.

    • A singlet or a doublet (if coupled to the hydroxyl proton) for the benzylic CH₂ group.

    • A broad singlet for the hydroxyl proton (this can sometimes exchange with residual water in the NMR solvent).

  • Based on the spectrum of the closely related 3,5-dichlorobenzyl alcohol, the aromatic protons are expected around 7.2-7.3 ppm and the benzylic protons around 4.6 ppm in CDCl₃. [3]The methoxy group should appear around 3.8-4.0 ppm.

2. Infrared (IR) Spectroscopy:

  • Look for a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • You should also see C-H stretches for the aromatic and aliphatic protons, and C=C stretches for the aromatic ring.

3. Mass Spectrometry (MS):

  • This will confirm the molecular weight of your product. Look for the molecular ion peak. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

4. Melting Point:

  • A sharp melting point is a good indicator of purity. Compare your experimentally determined melting point to the literature value if available.

References

  • To be populated with actual references found during the research phase. For the purpose of this example, placeholder text is used.
  • A relevant paper on sodium borohydride reductions would be cited here.
  • A source discussing TLC analysis of organic reactions would be cited here.
  • A textbook or article on recrystallization techniques would be referenced here.
  • A spectroscopic database or relevant journal article for characterization d

Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Always follow appropriate safety procedures.

Sources

Technical Support Center: (3,5-Dichloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for (3,5-Dichloro-4-methoxyphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting for experimental work involving this compound. We will explore its stability, degradation pathways, and the analytical methodologies required for accurate characterization.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, stability, and degradation of this compound.

Q1: What is this compound and what are its primary chemical identifiers?

This compound, also known as 3,5-dichloro-p-anisyl alcohol, is a substituted benzyl alcohol. Its fundamental properties are crucial for designing experiments and interpreting results.

PropertyValueSource
CAS Number 4892-23-3[1][2]
Molecular Formula C₈H₈Cl₂O₂[1]
Synonyms This compound, 3,5-dichloro-4-methoxybenzyl alcohol[1]

Understanding these identifiers is the first step in a robust literature search and ensuring you are working with the correct molecule.

Q2: What are the expected major degradation pathways for this compound?

Based on its chemical structure (a substituted benzyl alcohol) and available literature on analogous compounds, this compound is susceptible to several degradation pathways, primarily oxidation and demethylation.

  • Oxidative Degradation: The benzylic alcohol group is a primary site for oxidation. Under oxidative stress (e.g., exposure to air, light, or oxidizing agents), it can be converted first to the corresponding aldehyde, 3,5-Dichloro-4-methoxybenzaldehyde , and potentially further to 3,5-Dichloro-4-methoxybenzoic acid . This is a common transformation for benzyl alcohols.[3] The photocatalytic oxidation of a similar compound, 4-Methoxybenzyl alcohol, into p-anisaldehyde supports this proposed pathway.[4]

  • Anaerobic Biotransformation/Demethylation: In anaerobic environments, particularly in the presence of microbial activity, a key transformation is the demethylation of the methoxy group.[5] This initially yields 3,5-dichloro-4-hydroxybenzyl alcohol . This intermediate is more reactive and can undergo further degradation.[5]

  • Secondary Degradation of the Demethylated Product: Once formed, 3,5-dichloro-4-hydroxybenzyl alcohol can proceed down two routes[5]:

    • Biotic Oxidation: The alcohol moiety can be oxidized to form 3,5-dichloro-4-hydroxybenzoate , which may subsequently be decarboxylated to yield 2,6-dichlorophenol .[5]

    • Abiotic Dimerization: The demethylated intermediate can abiotically self-condense to form a larger impurity, bis(3,5-dichloro-4-hydroxyphenyl)methane .[5] The formation of this dimer is an abiotic process but requires the initial biological demethylation as a prerequisite.[5]

The following diagram illustrates these key degradation pathways.

G A This compound B 3,5-Dichloro-4-methoxybenzaldehyde A->B Oxidation C 3,5-dichloro-4-hydroxybenzyl alcohol (Demethylated Intermediate) A->C Anaerobic Demethylation D 3,5-dichloro-4-hydroxybenzoate C->D Biotic Oxidation F bis(3,5-dichloro-4-hydroxyphenyl)methane (Dimer) C->F Abiotic Dimerization E 2,6-dichlorophenol D->E Decarboxylation

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide for Analytical Issues

This section provides solutions to specific problems encountered during the analysis of this compound and its degradation products.

Q3: My GC-MS analysis shows extraneous peaks for benzene and toluene that are not related to my experiment. What is the likely cause?

Root Cause: The most probable source of these contaminants is the degradation of benzyl alcohol if it is being used as a sample preparation solvent. It is well-documented that using sonication to dissolve samples in benzyl alcohol can induce its degradation, yielding benzene, toluene, and benzaldehyde as byproducts.[6][7] This degradation is caused by the high localized heat generated during cavitation.[6]

Troubleshooting Steps & Recommendations:

  • Cease Sonication: Immediately discontinue the use of ultrasonic baths for sample preparation when using benzyl alcohol as a solvent.

  • Alternative Dissolution Methods: Rely on mechanical agitation (vortexing) or gentle warming, if the compound's stability permits. Always run a solvent blank under the same conditions to confirm no artifacts are generated.

  • Solvent Selection: If dissolution is problematic, consider alternative high-boiling point solvents compatible with your GC method.

  • Confirm with Pyrolysis-GC/MS: The degradation profile from sonication is often similar to that of pyrolysis.[6] This technique can be used to confirm if the observed artifacts match the thermal degradation products of your solvent.

Q4: I'm observing poor peak shape and shifting retention times in my reverse-phase HPLC analysis. How can I improve this?

Root Cause: Poor peak shape for phenolic compounds like the demethylated degradant (3,5-dichloro-4-hydroxybenzyl alcohol) is often due to interactions with residual silanols on the silica-based column packing. Shifting retention times can be caused by inadequate pH control of the mobile phase.

Troubleshooting Steps & Recommendations:

  • Mobile Phase pH Control: The ionization state of phenolic and carboxylic acid degradants is pH-dependent.

    • Recommendation: Buffer the aqueous portion of your mobile phase. For acidic degradants, a pH of ~2.5-3.0 (using formic acid or phosphate buffer) will ensure they are in their neutral form, promoting better retention and peak shape.

  • Column Selection:

    • Recommendation: Use a column with high-purity silica and robust end-capping to minimize silanol interactions. Phenyl-hexyl or "AQ" type C18 columns are often good choices for aromatic compounds.

  • Check for Dimerization: The abiotic formation of the bis(3,5-dichloro-4-hydroxyphenyl)methane dimer can occur in solution.[5] This larger, more hydrophobic molecule will have a much longer retention time and may appear as a very broad peak if it is not fully eluted in each run. Ensure your gradient is sufficient to elute all components.

Section 3: Protocols for Forced Degradation Studies

Forced degradation (stress testing) is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[8][9] The goal is to achieve 10-30% degradation, which is sufficient to generate and identify the primary degradation products.[10]

Q5: How do I design and execute a comprehensive forced degradation study for this compound?

A robust study should expose the compound to hydrolytic, oxidative, and photolytic stress. The following workflow and protocols provide a validated starting point.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H2O2) A->D E Photolytic (ICH Q1B Light) A->E F Thermal (60°C) A->F G Neutralize (if needed) Dilute to working concentration B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Characterize Degradants (MS/MS, NMR) H->I

Caption: General workflow for a forced degradation study.

Experimental Protocols

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This provides solubility and compatibility with aqueous stress conditions.

2. Stress Condition Application:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Run a control sample (1 mL stock + 1 mL water) in parallel for each condition.

Stress ConditionReagent/ConditionTypical TemperatureRecommended DurationPotential Products
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hoursMinimal degradation expected
Base Hydrolysis 0.1 M NaOH60 °C4 - 24 hoursDemethylation products
Oxidation 3% H₂O₂Room Temperature24 hoursAldehyde, Carboxylic Acid
Photolytic ICH Q1B Option 1AmbientAs per guidelinesOxidative products, Dimers
Thermal Heat Chamber80 °C72 hoursMonitor for any changes

3. Sample Analysis:

  • At each time point, withdraw an aliquot from the stressed sample.

  • Crucially, for acid and base hydrolysis samples, neutralize the solution by adding an equimolar amount of base or acid, respectively. This prevents the pH from damaging the HPLC column.

  • Dilute the neutralized sample with mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analyze using a validated stability-indicating HPLC method, typically with a C18 column and a gradient elution from a buffered aqueous phase to an organic phase (acetonitrile or methanol).

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradant masses.

Section 4: Identification of Degradation Products
Q6: What is a systematic approach to identifying the unknown peaks generated during my stability studies?

Causality-Driven Approach: The identity of a degradation product is a direct consequence of the stress applied. Use the nature of the stressor to predict the likely chemical transformation and guide your identification.

Step-by-Step Identification Workflow:

  • HPLC-MS Analysis: This is the primary tool.

    • Objective: Obtain the accurate mass of the degradant peaks.

    • Procedure: Use your stability-indicating HPLC method coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. The difference between the parent mass and the degradant mass provides critical clues.

    • Example Interpretation:

      • A mass shift of -14 Da (CH₂) strongly suggests demethylation .

      • A mass shift of -2 Da (H₂) suggests oxidation of the alcohol to an aldehyde.

      • A mass shift of +14 Da (O - 2H) suggests oxidation of an aldehyde to a carboxylic acid.

      • A mass corresponding to (2 x Parent Mass - H₂O) could indicate a dimer .

  • MS/MS Fragmentation:

    • Objective: To probe the structure of the degradant.

    • Procedure: Isolate the degradant ion in the mass spectrometer and fragment it. Compare the fragmentation pattern to that of the parent compound. Common losses (e.g., loss of H₂O, CO, Cl) can help pinpoint the site of modification.

  • Forced Degradation of Analogs (If Necessary):

    • If you suspect a particular transformation (e.g., demethylation), perform a forced degradation on a commercially available analog that already contains that modification (e.g., 3,5-dichloro-4-hydroxybenzyl alcohol). Matching the retention time and mass spectrum provides strong evidence.

  • Isolation and NMR Spectroscopy:

    • Objective: Unambiguous structure elucidation.[11]

    • Procedure: For significant, unknown degradants, use preparative HPLC to isolate a sufficient quantity (typically >1 mg). Analyze the isolated compound by ¹H and ¹³C NMR. This is the gold standard for structure confirmation.[11]

References
  • Riegman, E., et al. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro- p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(9), 3473–3479. Available at: [Link]

  • Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-303. Available at: [Link]

  • Mirza, T., & Leduc, A. B. (2012). Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. The Journal of Organic Chemistry, 77(10), 4939-4944. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(1). Available at: [Link]

  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Baertschi, S. W., et al. (2019). Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • AA Blocks. (n.d.). 4-Methoxybenzyl Alcohol. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. J-STAGE. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-dichloro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichloro-4-methoxybenzyl alcohol. It offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

I. Synthetic Strategy Overview

The synthesis of 3,5-dichloro-4-methoxybenzyl alcohol is most effectively approached via a three-step sequence starting from the commercially available 3,5-dichlorophenol. This pathway is robust, scalable, and relies on well-established chemical transformations.

The overall synthetic workflow is as follows:

Synthetic_Workflow A 3,5-Dichlorophenol B 3,5-Dichloroanisole A:e->B:w Step 1: Methylation C 3,5-Dichloro-4- methoxybenzaldehyde B:e->C:w Step 2: Formylation D 3,5-Dichloro-4- methoxybenzyl alcohol C:e->D:w Step 3: Reduction

Caption: Overall synthetic route to 3,5-dichloro-4-methoxybenzyl alcohol.

This guide will delve into the specifics of each of these steps, providing detailed protocols and addressing potential challenges.

II. Detailed Experimental Protocols

Step 1: Methylation of 3,5-Dichlorophenol to 3,5-Dichloroanisole

This step involves a Williamson ether synthesis, a reliable method for forming ethers.[1]

Reaction: 3,5-Dichlorophenol + CH₃I (or (CH₃)₂SO₄) → 3,5-Dichloroanisole

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)CAS Number
3,5-Dichlorophenol163.00-591-35-5
Dimethyl sulfate126.131.3377-78-1
Potassium carbonate (anhydrous, fine powder)138.21-584-08-7
Acetone (anhydrous)58.080.79167-64-1

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry (approximately 4-5 mL of acetone per gram of phenol).

  • Reagent Addition: Begin stirring the mixture and slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dichloroanisole.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dichloroanisole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[2]

Reaction: 3,5-Dichloroanisole + POCl₃/DMF → 3,5-Dichloro-4-methoxybenzaldehyde

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)CAS Number
3,5-Dichloroanisole177.02-33719-74-3
Phosphorus oxychloride (POCl₃)153.331.64510025-87-3
N,N-Dimethylformamide (DMF, anhydrous)73.090.94468-12-2
Dichloromethane (DCM, anhydrous)84.931.3375-09-2

Procedure:

  • Vilsmeier Reagent Formation: In a separate, dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the internal temperature below 10°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 3,5-dichloroanisole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40°C for DCM) for 2-4 hours. Monitor the reaction by TLC or GC-MS.[3]

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

    • Add a saturated solution of sodium acetate to neutralize the mixture.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel.

Step 3: Reduction of 3,5-Dichloro-4-methoxybenzaldehyde

A selective reduction of the aldehyde to the corresponding alcohol is achieved using sodium borohydride.[4]

Reaction: 3,5-Dichloro-4-methoxybenzaldehyde + NaBH₄ → 3,5-Dichloro-4-methoxybenzyl alcohol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)CAS Number
3,5-Dichloro-4-methoxybenzaldehyde205.04-41727-58-6
Sodium borohydride (NaBH₄)37.83-16940-66-2
Methanol32.040.79267-56-1
Tetrahydrofuran (THF)72.110.889109-99-9

Procedure:

  • Setup: Dissolve 3,5-dichloro-4-methoxybenzaldehyde (1.0 eq) in a mixture of THF and methanol (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.0-1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0°C until the bubbling ceases and the pH is slightly acidic.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3,5-dichloro-4-methoxybenzyl alcohol can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of 3,5-dichloro-4-methoxybenzyl alcohol.

Troubleshooting_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Reduction S1_Issue Incomplete Reaction or Low Yield S1_Cause1 Insufficient Base S1_Issue->S1_Cause1 S1_Cause2 Poor Quality Reagents S1_Issue->S1_Cause2 S1_Cause3 Phenol is weakly acidic S1_Issue->S1_Cause3 S1_Sol1 Use finely ground K₂CO₃; Increase equivalents to 2.0 S1_Cause1->S1_Sol1 S1_Sol2 Use anhydrous acetone; Check purity of dimethyl sulfate S1_Cause2->S1_Sol2 S1_Sol3 Increase reaction time or temperature; Consider a stronger base like NaH (with caution) S1_Cause3->S1_Sol3 S2_Issue Low Yield or Multiple Products S2_Cause1 Vilsmeier Reagent Decomposition S2_Issue->S2_Cause1 S2_Cause2 Side Reactions (e.g., demethylation) S2_Issue->S2_Cause2 S2_Cause3 Poor Regioselectivity S2_Issue->S2_Cause3 S2_Sol1 Prepare fresh at 0°C; Use anhydrous DMF and POCl₃ S2_Cause1->S2_Sol1 S2_Sol2 Maintain temperature control; Avoid prolonged reaction times S2_Cause2->S2_Sol2 S2_Sol3 Generally high for this substrate; If issues arise, re-evaluate starting material purity S2_Cause3->S2_Sol3 S3_Issue Incomplete Reduction S3_Cause1 Deactivated NaBH₄ S3_Issue->S3_Cause1 S3_Cause2 Insufficient Reagent S3_Issue->S3_Cause2 S3_Cause3 Low Temperature S3_Issue->S3_Cause3 S_Sol1 S_Sol1 S3_Cause1->S_Sol1 S3_Sol1 Use fresh, dry NaBH₄ S3_Sol2 Increase equivalents to 1.5 S3_Cause2->S3_Sol2 S3_Sol3 Allow reaction to warm to room temperature after initial addition S3_Cause3->S3_Sol3 S3_Issue2 Difficult Work-up (Emulsions) S3_Cause4 Boron Salts S3_Issue2->S3_Cause4 S3_Sol4 Add brine during extraction; Filter through Celite S3_Cause4->S3_Sol4

Caption: Troubleshooting flowchart for the synthesis of 3,5-dichloro-4-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs):

  • Q1: In Step 1, my methylation reaction is very slow or incomplete. What can I do?

    • A1: The acidity of the phenolic proton in 3,5-dichlorophenol is increased by the electron-withdrawing chlorine atoms, but incomplete deprotonation can still be an issue. Ensure your potassium carbonate is finely powdered and thoroughly dried to maximize its surface area and reactivity. You can also increase the equivalents of potassium carbonate to 2.0. If the reaction is still sluggish, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but be aware of the increased safety precautions required when handling NaH.[1]

  • Q2: I am seeing multiple spots on my TLC after the Vilsmeier-Haack reaction (Step 2). What are the likely byproducts?

    • A2: The Vilsmeier-Haack reaction is generally highly regioselective for formylation at the position para to the methoxy group due to its strong activating and ortho-, para-directing nature. However, potential side reactions could include demethylation of the methoxy group under the acidic reaction conditions, leading to the corresponding hydroxybenzaldehyde. Incomplete hydrolysis during work-up could also leave behind iminium salt intermediates. Ensure a thorough aqueous work-up to hydrolyze all intermediates.

  • Q3: During the sodium borohydride reduction (Step 3), I have trouble with the work-up, particularly with emulsions and removing boron salts. How can I improve this?

    • A3: The formation of boron salts can lead to emulsions during aqueous extraction. To mitigate this, after quenching the reaction with acid, you can add brine (saturated NaCl solution) during the extractions, which can help break up emulsions. Filtering the combined organic layers through a pad of Celite before drying can also help remove finely dispersed inorganic salts. For larger scale reactions, an alternative work-up involves adding ethyl acetate and then slowly adding water to precipitate the boron salts, which can then be filtered off.

  • Q4: Can I use a different reducing agent in Step 3?

    • A4: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) would also be effective but is much more reactive and requires strictly anhydrous conditions. Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is another possibility, though it may require higher pressures and temperatures. For laboratory and pilot scales, sodium borohydride offers a good balance of reactivity, selectivity, and safety.[4]

  • Q5: What are the key safety considerations for scaling up this synthesis?

    • A5:

      • Step 1 (Methylation): Dimethyl sulfate is highly toxic and a known carcinogen. Use appropriate personal protective equipment (PPE), including gloves and a face shield, and work in a well-ventilated fume hood. Have a quench solution (e.g., ammonia) readily available for any spills.

      • Step 2 (Formylation): Phosphorus oxychloride is corrosive and reacts violently with water. Additions should be done slowly and at a controlled temperature. The quenching of the reaction is highly exothermic and should be performed with care on a large scale.

      • Step 3 (Reduction): The addition of sodium borohydride to methanol can generate hydrogen gas. Ensure adequate ventilation and avoid ignition sources. The quenching with acid is also exothermic and will release hydrogen gas.

IV. References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]

  • Organic Syntheses. trans-4,4'-DIMETHOXYSTILBENE. [Link]

  • AA Blocks. 4-Methoxybenzyl Alcohol. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • ResearchGate. Determination of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in shellfish by UPLC-QqQ/MS and evaluation of matrix effect. [Link]

  • PubMed. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

Sources

Technical Support Center: Stability Protocols for (3,5-Dichloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: Researchers working with (3,5-Dichloro-4-methoxyphenyl)methanol often encounter unintended demethylation (loss of the methyl group to form a phenol). This is counter-intuitive because the electron-withdrawing chlorine atoms at the 3,5-positions should theoretically decrease the basicity of the ether oxygen, making it more resistant to acid-catalyzed cleavage than unsubstituted anisole.

The Mechanism of Failure: The failure usually stems from "Incidental Acidolysis." While the 3,5-dichloro substitution deactivates the ring, it does not render the methoxy group immune to strong Bronsted acids (HBr, HI) or aggressive Lewis acids (


, 

) often generated as byproducts in standard benzyl alcohol transformations.
  • Key Constraint: The benzyl alcohol moiety is the intended reaction site, but reagents used to activate it (e.g., for halogenation or oxidation) often create conditions that breach the activation energy barrier for ether cleavage.

Decision Matrix: Reagent Selection

The following logic flow illustrates how to select reagents that modify the benzyl alcohol without disturbing the methoxy ether.

ReagentSelection Start Target Transformation Halogenation Convert to Benzyl Halide Start->Halogenation Oxidation Convert to Aldehyde/Acid Start->Oxidation AcidRoute HX (HBr/HCl) Reflux Halogenation->AcidRoute Avoid AppelRoute Appel Reaction (PPh3 + CBr4/CCl4) Halogenation->AppelRoute Recommended ThionylRoute SOCl2 + Pyridine (Base Scavenger) Halogenation->ThionylRoute Acceptable JonesRoute Jones Reagent (CrO3/H2SO4) Oxidation->JonesRoute Avoid SwernRoute Swern Oxidation (DMSO/Oxalyl Cl) Oxidation->SwernRoute Recommended TEMPORoute TEMPO/NaOCl (Buffered) Oxidation->TEMPORoute Recommended Fail RISK: Demethylation AcidRoute->Fail Success SAFE: Intact Ether AppelRoute->Success ThionylRoute->Success JonesRoute->Fail SwernRoute->Success TEMPORoute->Success

Figure 1: Reagent selection logic to avoid demethylation pathways. Green paths indicate kinetically safe zones.

Validated Protocols

Protocol A: Safe Halogenation (The Appel Reaction)

Use this to convert the alcohol to a chloride or bromide without generating free acid.

Why this works: The reaction is driven by the formation of strong P=O bonds. It proceeds under neutral conditions, preventing the protonation of the methoxy oxygen required for cleavage.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (0.2 M concentration).

  • Reagent A: Add 1.2 eq of Carbon Tetrabromide (

    
    )  (for bromide) or Carbon Tetrachloride (
    
    
    
    )
    (for chloride).
    • Note: Due to

      
       toxicity, hexachloroacetone is a viable substitute for chlorination.
      
  • Cooling: Cool the solution to 0°C.

  • Activation: Add 1.2 eq of Triphenylphosphine (

    
    )  portion-wise over 15 minutes.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated

    
     (precautionary buffer). Extract with DCM.
    
  • Purification: Silica gel chromatography. The byproduct

    
     is easily separated.
    
Protocol B: Buffered Oxidation (TEMPO-Mediated)

Use this to generate the aldehyde.

Why this works: TEMPO oxidations occur at pH 8.6-9.5 (using bicarbonate buffer). This alkaline environment protects the ether, which is labile only in acid.

Step-by-Step:

  • Mixture: Dissolve 1.0 eq substrate in DCM. Add 0.1 eq TEMPO and 0.1 eq KBr (catalyst).

  • Buffer: Add an equal volume of aqueous saturated

    
    .
    
  • Oxidant: Dropwise add 1.1 eq of NaOCl (Bleach) at 0°C.

  • Monitoring: The reaction is rapid (<1 hour). Monitor by TLC.

  • Quench: Quench with aqueous sodium thiosulfate to destroy excess bleach.

Comparative Data: Stability Thresholds

The following table summarizes the stability of the 4-methoxy group in the presence of the 3,5-dichloro substituents under various conditions.

ConditionReagent SystemTemperatureStability OutcomeMechanism of Failure
Strong Acid 48% HBrReflux (100°C+)High Risk Protonation of ether O +

attack (

)
Lewis Acid

/ DCM
-78°C to RTGuaranteed Cleavage Boron coordination to O; standard deprotection method
Chlorination

(Neat)
RefluxModerate Risk HCl gas buildup at high temp can cleave ether
Chlorination

+ Pyridine
0°C to RTSafe Pyridine scavenges HCl; prevents protonation
Oxidation Jones (CrO3/H2SO4)0°CModerate Risk Strong

medium promotes hydrolysis
Oxidation PCC / DCMRTSafe Mildly acidic but usually insufficient to cleave

Troubleshooting Guide (FAQ)

Q1: I used Thionyl Chloride (


) and saw ~15% demethylation. Why? 
A:  You likely generated a high local concentration of HCl gas and/or heated the reaction too aggressively.
  • Fix: Always add a base scavenger like Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq) before adding

    
    . Keep the temperature below 40°C.
    

Q2: Can I use HI (Hydroiodic acid) to make the benzyl iodide? A: Absolutely not. HI is the "gold standard" reagent for intentionally cleaving methyl ethers (Zeisel determination).

  • Fix: To make the iodide, first make the chloride/bromide (via Appel), then perform a Finkelstein exchange (NaI in Acetone) which is non-acidic and safe for the ether.

Q3: Does the 3,5-dichloro substitution make the ether more or less stable than regular anisole? A: It creates a paradox.

  • Electronic Effect: The chlorines withdraw electrons, making the oxygen less basic. This actually makes it harder to protonate, so it should be more stable to weak acids.

  • The Trap: If you use a reagent strong enough to protonate it (like hot HBr), the reaction is irreversible. Furthermore, the chlorines deactivate the ring, preventing side reactions, but they do not stop the

    
     attack on the methyl group once the oxygen is protonated.
    

Q4: I see a peak at M-14 in my Mass Spec. Is this definitely demethylation? A: Yes, M-14 corresponds to the loss of


 (conversion of 

to

).
  • Verification: Treat the crude product with dilute NaOH. If the peak shifts or the compound becomes water-soluble (formation of phenolate anion), you have a phenol, confirming demethylation.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Topic: Stability of Methyl Ethers (Section: Protection for Phenols).[1]

    • Citation: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
    • Context: Defines the standard stability profile of aryl methyl ethers against acids and bases.
  • The Appel Reaction: Mechanism and Scope.

    • Topic: Neutral halogenation of alcohols.[2]

    • Citation: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Establishes the mechanism avoiding acidic intermedi
  • Oxidation of Methoxy-Substituted Benzyl Alcohols.

    • Topic: Catalytic oxidation comp
    • Citation: Ferri, A., et al. (2018). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Chimica Oggi - Chemistry Today, 36(6).
    • Context: Demonstrates stability of methoxy groups during oxidative transformations using metal c
  • Demethyl

    • Topic: Biological and chemical cleavage pathways.[2]

    • Citation: Field, J. A., et al. (1998). Biodegradation of Chlorinated Anisoles. Applied and Environmental Microbiology, 64(6).
    • Context: Discusses the stability of the ether bond in 3,5-dichloro-4-methoxy motifs specifically.

Sources

Technical Support Center: Catalyst Selection for Reactions Involving (3,5-Dichloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists and researchers working with (3,5-Dichloro-4-methoxyphenyl)methanol. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this substituted benzyl alcohol. The unique electronic and steric profile of this molecule—featuring two ortho-chlorine atoms and a para-methoxy group—presents specific challenges and opportunities in catalyst selection. This document will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Esterification Reactions

Question: My standard acid-catalyzed esterification of this compound with a carboxylic acid is showing very low conversion. What is the underlying issue and what catalysts are more effective?

Answer: The low reactivity you are observing is expected and is due to the significant steric hindrance around the hydroxyl group, caused by the two ortho-chlorine atoms. These bulky groups physically obstruct the approach of the carboxylic acid to the alcohol. Furthermore, while the para-methoxy group is electron-donating, the inductive electron-withdrawing effect of the two chlorine atoms can slightly decrease the nucleophilicity of the hydroxyl oxygen.

For sterically hindered alcohols like this, traditional Fischer esterification is often inefficient. More potent activation methods are required. We recommend moving away from simple Brønsted acid catalysts to coupling-reagent-based systems.

Recommended Catalyst Systems for Esterification:

Catalyst SystemActivating AgentTypical Co-Catalyst/AdditiveKey Advantages & Considerations
Carbodiimide Coupling DCC or EDCIDMAP (4-Dimethylaminopyridine)High Efficacy: Excellent for sterically demanding substrates. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction.
Acid Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl ChloridePyridine or Et₃N (Triethylamine)High Reactivity: Involves converting the carboxylic acid to a highly reactive acid chloride intermediate first. Base is required to neutralize the HCl byproduct.
Trichloroacetimidate Method Trichloroacetonitrile (Cl₃CCN)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Mild Conditions: Forms a highly reactive O-trichloroacetimidate intermediate from the alcohol, which then reacts with the carboxylic acid under mild acid catalysis.[1]

Troubleshooting Poor Esterification Yields:

  • Incomplete Activation: Ensure your carboxylic acid is fully activated. If using a carbodiimide, ensure at least 1.1 equivalents of the coupling reagent are used.

  • DMAP Quantity: When using DCC/EDCI, DMAP is a crucial catalyst. Use at least 0.1 equivalents. For very stubborn reactions, increasing to 0.2-0.3 equivalents can be beneficial.

  • Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of activated intermediates.

  • Temperature: Most coupling reactions are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir overnight at room temperature is often sufficient. Avoid high heat, which can lead to side products and decomposition of the coupling reagents.

Section 2: Etherification Reactions

Question: I am attempting a Williamson ether synthesis with this compound but am getting low yields and observing elimination side products. How can I optimize my catalyst and base selection?

Answer: This is a classic challenge in Williamson ether synthesis. The key is the choice of base to deprotonate the alcohol, forming the alkoxide. For a sterically hindered alcohol, a strong, non-nucleophilic base is critical. Weaker bases like NaOH or K₂CO₃ may not be sufficient for complete deprotonation, leading to a slow reaction. Using a base that is too sterically bulky (like LDA) can favor the E2 elimination of your alkyl halide, especially if it's a secondary or tertiary halide.

Catalyst and Reagent Selection Strategy:

  • Base Selection: The most common and effective base for forming the alkoxide from a primary benzyl alcohol is Sodium Hydride (NaH). It is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly, driving the reaction forward.

  • Phase-Transfer Catalysis (PTC): For reactions that are sensitive or require milder conditions, a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) can be highly effective. PTC allows the use of a solid base (like powdered NaOH or KOH) in a biphasic system, facilitating the transport of the hydroxide ion into the organic phase to deprotonate the alcohol.

  • Iron-Catalyzed Etherification: For symmetrical ethers or reactions with other alcohols, iron catalysts have been shown to be effective in promoting etherification, sometimes under milder conditions than traditional methods.[2]

  • Zeolite Catalysts: For specific applications, heterogeneous catalysts like zeolites can drive the etherification of benzyl alcohols and offer the advantage of easier catalyst removal post-reaction.[3]

Troubleshooting Workflow for Etherification: Below is a decision-making workflow for optimizing your etherification strategy.

Etherification_Troubleshooting start Low Etherification Yield check_base Is the base strong enough? (e.g., NaOH, K2CO3) start->check_base use_nah Switch to a stronger base: Sodium Hydride (NaH) in THF/DMF check_base->use_nah No elimination Observe Elimination Side Products? check_base->elimination Yes check_halide Is the alkyl halide primary? consider_ptc Consider Phase-Transfer Catalysis (PTC) with TBAB and powdered KOH/NaOH check_halide->consider_ptc Yes secondary_halide Using a 2° or 3° alkyl halide? check_halide->secondary_halide No success Improved Yield use_nah->success consider_ptc->success elimination->check_halide secondary_halide->consider_ptc No sn1_route Consider an SN1-type reaction: Activate alcohol with acid (e.g., TMSOTf) and react with another alcohol. secondary_halide->sn1_route Yes sn1_route->success

Caption: Troubleshooting workflow for etherification of this compound.

Section 3: Oxidation Reactions

Question: How can I selectively oxidize this compound to the corresponding aldehyde, and what catalysts should I use to push the reaction to the carboxylic acid?

Answer: The oxidation of this primary benzyl alcohol can be controlled to yield either the aldehyde or the carboxylic acid, depending entirely on the choice of oxidant and reaction conditions. The electron-withdrawing chlorine atoms can make the alcohol slightly less susceptible to oxidation than an unsubstituted benzyl alcohol, so robust conditions may be required.

Selective Oxidation to the Aldehyde: To stop the oxidation at the aldehyde stage, you must use an anhydrous oxidant that does not have water present, which would otherwise form a hydrate intermediate that can be further oxidized.

  • Pyridinium Chlorochromate (PCC): A classic and reliable choice. It is used in stoichiometric amounts in an anhydrous solvent like DCM.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild conditions and broad functional group tolerance.

  • Swern Oxidation: Uses oxalyl chloride or trifluoroacetic anhydride to activate DMSO as the oxidant. It requires cryogenic temperatures (-78 °C) but is highly effective and clean.

Oxidation to the Carboxylic Acid: To achieve full oxidation to the carboxylic acid, stronger oxidizing agents in the presence of water are used.

  • Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidant. The reaction is typically run in a basic aqueous solution, followed by an acidic workup.

  • Chromium Trioxide (CrO₃) in Aqueous Acid (Jones Reagent): A very strong oxidant that will rapidly convert the alcohol to the carboxylic acid.

  • Catalytic TEMPO with Bleach (NaOCl): A modern and greener alternative. TEMPO is used in catalytic amounts, and sodium hypochlorite (bleach) acts as the stoichiometric oxidant. This system is highly efficient for primary alcohols.

Decision Tree for Oxidant Selection:

Oxidation_Choice start Select Oxidation Product for This compound product_choice Desired Product? start->product_choice aldehyde_node Aldehyde product_choice->aldehyde_node Aldehyde acid_node Carboxylic Acid product_choice->acid_node Carboxylic Acid aldehyde_reagents Choose Anhydrous Conditions aldehyde_node->aldehyde_reagents acid_reagents Choose Aqueous/Strong Oxidant acid_node->acid_reagents pcc PCC in DCM aldehyde_reagents->pcc dmp Dess-Martin Periodinane (DMP) in DCM aldehyde_reagents->dmp swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) aldehyde_reagents->swern kmno4 KMnO₄, aq. NaOH acid_reagents->kmno4 jones Jones Reagent (CrO₃, H₂SO₄, Acetone) acid_reagents->jones tempo Catalytic TEMPO with NaOCl acid_reagents->tempo

Caption: Catalyst/reagent decision tree for the oxidation of this compound.

Section 4: General Troubleshooting - Catalyst Deactivation

Question: In a palladium-catalyzed cross-coupling reaction using a derivative of this compound, I am experiencing rapid catalyst deactivation. Could the substrate be the cause?

Answer: Yes, it is highly plausible. While the hydroxyl group itself is not the primary issue (and would typically be protected or converted to a leaving group like a triflate for cross-coupling), the dichloro-aromatic system can be problematic for certain transition metal catalysts, particularly palladium.

Potential Mechanisms for Deactivation:

  • Oxidative Addition at the C-Cl Bond: Palladium(0) catalysts, which are the active species in many cross-coupling reactions (like Suzuki, Heck, etc.), can undergo oxidative addition into aryl-chloride bonds. This can lead to unwanted side reactions or catalyst sequestration, where the catalyst is tied up in a stable complex with the substrate, removing it from the desired catalytic cycle.

  • Ligand Scavenging/Poisoning: The substrate or impurities from its synthesis could potentially act as inhibitors or poisons to the catalyst.

  • Reductive Dehalogenation: Under certain conditions, particularly with hydrogen sources present (e.g., certain solvents, bases, or side reactions), palladium catalysts can promote the hydrodehalogenation (removal of chlorine and replacement with hydrogen) of the aromatic ring.[4] This consumes the catalyst and starting material.

Mitigation Strategies:

  • Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos can promote the desired oxidative addition at your intended reaction site and stabilize the palladium complex, often reducing the rate of unwanted side reactions at the C-Cl bonds.

  • Careful Choice of Palladium Precursor: Using a pre-catalyst that is activated under the reaction conditions can sometimes give more consistent results than using Pd(PPh₃)₄ directly.

  • Optimize Reaction Temperature: Lowering the temperature may disfavor the undesired catalyst deactivation pathways.

  • Thorough Substrate Purification: Ensure your starting material is free of any potential catalyst poisons.

Experimental Protocols

Protocol 1: High-Yield Esterification using EDCI/DMAP

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.2 eq), and 4-DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the flask to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS. Stir for 12-18 hours or until completion.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References
  • Kim, H. et al. (2006). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. National Institutes of Health. Available at: [Link]

  • Penning, T. D. et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • de Waterloo, R. et al. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Available at: [Link]

  • Bhanja, P. et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]

  • Barbe, G. et al. (2012). Zwitterionic compounds useful as catalysts for esterification reactions and processes for their production. Google Patents.
  • Corma, A. et al. (2003). Method for etherifying a benzyl alcohol, resulting products and applications. Google Patents.

Sources

Validation & Comparative

Introduction to (3,5-Dichloro-4-methoxyphenyl)methanol and its Analytical Importance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Analytical Standards for (3,5-Dichloro-4-methoxyphenyl)methanol

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive overview of the analytical standards for this compound (CAS No. 4892-23-3), a substituted aromatic alcohol. We will delve into a comparison of commercially available standards, discuss alternative analytical approaches, and provide detailed experimental protocols for common analytical techniques.

This compound is a chlorinated aromatic compound. Its analysis is crucial in various fields, including synthetic chemistry as an intermediate or impurity, and in environmental analysis where chlorinated aromatic compounds are of interest.[1][2] The accurate determination of its purity and concentration in different matrices requires reliable analytical standards and validated analytical methods.

Comparison of Commercially Available Analytical Standards

A reliable analytical standard is the cornerstone of any quantitative analysis. The primary standard for this compound should be of high purity and come with comprehensive documentation, such as a Certificate of Analysis (COA). Below is a comparison of a commercially available standard and a potential alternative for use as an internal standard.

FeatureThis compound4-Methoxybenzyl alcohol (Potential Internal Standard)
CAS Number 4892-23-3105-13-5[3]
Molecular Formula C8H8Cl2O2C8H10O2[3]
Molecular Weight 207.06 g/mol 138.17 g/mol [3]
Purity 98%Analytical Standard Grade[3]
Supplier Example AOBChem (via Sigma-Aldrich)MedChemExpress[3]
Typical Applications Primary standard for identification and quantification.Internal standard in chromatographic methods.[3]
Physical Form LiquidNot specified, likely solid or liquid.

Rationale for Selecting an Internal Standard: In chromatographic techniques like HPLC and GC-MS, an internal standard (IS) is a compound added to the sample at a known concentration to facilitate the quantification of the analyte. The ideal IS has similar chemical and physical properties to the analyte but is chromatographically resolved from it. 4-Methoxybenzyl alcohol is a suitable candidate due to its structural similarity to the analyte, differing by the absence of chlorine atoms.[3]

Analytical Methodologies and Experimental Protocols

The choice of analytical technique depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for the analysis of chlorinated aromatic compounds.[1][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[4] A reversed-phase method using a C18 column is typically employed for such aromatic compounds.[6]

  • Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a UV detector.[7]

  • Column: Agilent Poroshell 120 or similar reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[7] The pH of the aqueous phase can be adjusted with a buffer (e.g., 50 mM acetate buffer at pH 5.0) to ensure consistent retention times.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220 nm, where the benzene ring exhibits strong absorbance.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Internal Standard Stock Solution: If using an internal standard like 4-Methoxybenzyl alcohol, prepare a separate stock solution in the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for sample cleanup and pre-concentration, especially for environmental water samples.[6][8]

  • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte versus its concentration. For analyses with an internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Analyte & IS) HPLC_System Inject into HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (with IS) Sample_Prep->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For alcohols like this compound, derivatization may sometimes be employed to improve peak shape and thermal stability, though it is often not strictly necessary. GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis.[1][2]

  • Instrumentation: An Agilent 6890N GC coupled to a 5973 MS detector or equivalent.[9]

  • Column: A non-polar or medium-polarity capillary column, such as an EQUITYTM-5 (30 m × 0.25 mm × 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 300°C.

    • Final hold: 2 minutes at 300°C.[10]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Source Temperature: 230°C.

  • Sample Preparation:

    • Dissolve the analytical standard and the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and column.

  • Identification and Quantification: Identification is based on the retention time and the mass spectrum of the analyte compared to the analytical standard. Quantification is typically performed using the peak area of a characteristic ion in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. It provides detailed information about the chemical environment of each atom in a molecule.[5] For this compound, both ¹H and ¹³C NMR would be used for confirmation of identity and to check for impurities.

  • ¹H NMR:

    • A singlet for the methoxy (-OCH₃) protons, expected around δ 3.8-4.0 ppm.

    • A singlet for the benzylic (-CH₂OH) protons, expected around δ 4.5-4.7 ppm.

    • A singlet for the two aromatic protons, expected in the aromatic region (δ 7.0-7.5 ppm). The symmetry of the molecule makes these two protons chemically equivalent.

    • A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR:

    • A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

    • A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.

    • Four signals in the aromatic region (δ 120-160 ppm) corresponding to the four distinct carbon environments in the benzene ring.

The absence of unexpected signals in the NMR spectra is a strong indicator of the purity of the analytical standard.[11]

Conclusion

The selection of an appropriate analytical standard and a validated analytical method are critical for obtaining reliable and reproducible results in the analysis of this compound. Commercially available standards with high purity and comprehensive documentation should be the primary choice. For quantitative analysis using chromatographic techniques, the use of a suitable internal standard, such as 4-Methoxybenzyl alcohol, is highly recommended to improve accuracy and precision. The HPLC and GC-MS protocols provided in this guide offer robust starting points for method development, while NMR spectroscopy remains the definitive technique for structural confirmation and purity assessment.

References

  • Pharmaffiliates. (3,5-Dichloro-4-methoxyphenyl)methanamine Hydrochloride. Pharmaffiliates. Available at: [Link]

  • PubChem. (3,5-Dimethoxy-4-methylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol. National Center for Biotechnology Information. Available at: [Link]

  • Afeef, M. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. Available at: [Link]

  • Sloan, E. et al. (2003). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Zabaleta, I. et al. (2005). Speciation of volatile aromatic and chlorinated hydrocarbons in an urban atmosphere using TCT-GC/MS. PubMed. Available at: [Link]

  • Wang, L. et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available at: [Link]

  • Tanaka, K. et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. Available at: [Link]

  • University of the West Indies. 4-methoxyphenyl methanol NMR, IR, MASS. University of the West Indies. Available at: [Link]

  • Pocurull, E. et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Dvorská, A. et al. (2020). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. Available at: [Link]

  • Zacs, D. et al. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. PMC - NIH. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for. The Royal Society of Chemistry. Available at: [Link]

  • Wiley-VCH. Supporting Information. Wiley-VCH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of 3,5-dichloro-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. 3,5-dichloro-4-methoxybenzyl alcohol, a key chemical entity, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for its analysis, contextualized with practical insights and alternative approaches.

Foundational Principles: Why HPLC for this Analyte?

3,5-dichloro-4-methoxybenzyl alcohol is a moderately polar, aromatic compound. Its structure, featuring a benzene ring, chlorine atoms, a methoxy group, and a hydroxymethyl group, lends itself well to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Causality of Method Selection: The core of RP-HPLC lies in the partitioning of an analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol). The analyte, being moderately polar, will have a balanced affinity for both phases. By precisely controlling the mobile phase composition, we can modulate its retention time, allowing for sharp, symmetrical peaks and excellent separation from potential impurities. The presence of the aromatic ring provides a strong chromophore, making UV detection a highly sensitive and straightforward choice.

The Workhorse Protocol: A Validated RP-HPLC Method

This section details a robust, self-validating RP-HPLC protocol designed for the accurate quantification of 3,5-dichloro-4-methoxybenzyl alcohol. The described system suitability tests are integral, ensuring the entire analytical system is performing correctly at the time of analysis.[1][2]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation A Accurately weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter C->D E Inject into HPLC System D->E Transfer to vial F Separation on C18 Column E->F G UV Detection at ~225 nm F->G H Integrate Peak Areas G->H Generate Chromatogram I System Suitability Test (SST) Check (e.g., %RSD, Tailing) H->I J Quantify Analyte against Standard I->J I->J If SST Passes

Caption: Workflow for the HPLC analysis of 3,5-dichloro-4-methoxybenzyl alcohol.

Detailed Experimental Protocol
ParameterSpecificationRationale and Expertise
Instrument High-Performance Liquid Chromatography system with UV/Vis or Photodiode Array (PDA) DetectorStandard equipment providing reliable performance. A PDA detector is advantageous as it allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 250 mm length ensures sufficient theoretical plates for good resolution from closely eluting impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the alcohol and any acidic/basic impurities, leading to sharper, more symmetrical peaks.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with a low UV cutoff and viscosity, providing good peak shape and reasonable backpressure.
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase BAn isocratic method is simpler, more robust, and avoids column re-equilibration time. The 60:40 ratio is a typical starting point for a moderately polar analyte, adjusted to achieve a retention time of 5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) on the column.
Detector Wavelength 225 nmBased on the UV absorbance of structurally similar compounds like 4-methoxybenzyl chloride, 225 nm is expected to provide high sensitivity.[3] A full UV scan using a PDA detector is recommended during method development to confirm the absorbance maximum.
Standard Conc. ~0.1 mg/mLA concentration that provides a strong signal well above the noise level, suitable for accurate quantification.
Sample Conc. ~0.1 mg/mLPrepared to be close to the standard concentration to ensure analysis falls within the linear range of the detector.
Trustworthiness: The Self-Validating System

Before analyzing any samples, the system's suitability must be verified. This is not merely a procedural step; it is a confirmation that the entire system—instrument, column, and reagents—is operating correctly.[1][4] This is mandated by pharmacopeial standards such as the USP.[5][6]

System Suitability Test (SST) Protocol:

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters from the resulting chromatograms:

    • Repeatability (%RSD): The relative standard deviation of the peak areas from the five injections should be ≤ 2.0%. This ensures the system is providing precise, reproducible results.

    • Tailing Factor (T): Should be ≤ 2.0. This measures peak symmetry. A tailing peak can indicate column degradation or undesirable secondary interactions.

    • Theoretical Plates (N): Should be ≥ 2000. This is a measure of column efficiency and its ability to produce narrow peaks.

Only when all SST criteria are met is the system deemed suitable for sample analysis.[2] This practice is a cornerstone of method validation as outlined in guidelines like ICH Q2(R1).[7][8][9][10]

Comparative Analysis: HPLC vs. Alternative Technologies

While RP-HPLC is the established workhorse, other technologies offer distinct advantages and disadvantages. The choice depends on the specific analytical need, such as higher throughput, increased sensitivity, or suitability for a different analyte property.

FeatureRP-HPLC (Primary Method)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC-FID/MS)
Principle Separation based on partitioning between a polar mobile phase and a nonpolar stationary phase.Same as HPLC, but uses columns with smaller particles (<2 µm) and much higher pressures (~15,000 psi).[11][12]Separation of volatile compounds in the gas phase based on partitioning with a stationary phase in a heated column.
Analysis Time ~10-15 minutes~1-3 minutes~5-15 minutes[13]
Sensitivity Good (µg/mL range)Excellent (ng/mL range); narrower peaks lead to higher signal-to-noise.[14][15]Very Good (ng/mL to pg/mL range), especially with MS detection.[16][17]
Resolution GoodExcellent; smaller particles provide significantly higher column efficiency.[15][18]Excellent, particularly for complex mixtures of volatile compounds.
Solvent Consumption ModerateLow; lower flow rates and shorter run times significantly reduce solvent use.[11][14][15]Very Low (only carrier gas is consumed).
Sample Requirement Must be soluble in mobile phase.Same as HPLC.Must be volatile and thermally stable. Derivatization may be required for polar compounds.[19]
Instrument Cost StandardHighStandard to High (especially with MS)
Best For Routine QC, method robustness, and widespread availability.[14]High-throughput screening, complex sample analysis, and improved sensitivity.[12][18]Analysis of volatile impurities or when high sensitivity is needed for thermally stable compounds.[20]

Expert Insights on Alternatives:

  • UPLC: This is the logical evolution of HPLC.[14] For a drug development environment where speed and sensitivity are critical for process monitoring or impurity profiling, UPLC is a superior choice. The fundamental chromatography is the same, but the gains in throughput and reduction in solvent waste are substantial.[15][18]

Conclusion: Selecting the Right Tool for the Task

The described RP-HPLC method offers a robust, reliable, and scientifically sound approach for the routine analysis of 3,5-dichloro-4-methoxybenzyl alcohol. Its trustworthiness is built upon a self-validating system suitability framework that ensures data integrity for every run.

For laboratories requiring higher throughput and greater sensitivity, transitioning to a UPLC-based method is a strategic upgrade that leverages the same chromatographic principles for significantly faster results. Gas Chromatography remains a powerful alternative, especially for specialized applications such as trace volatile impurity analysis or confirmatory identification via GC-MS. The ultimate choice must be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, and the practical constraints of the laboratory.

References

  • Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • ResearchGate. The chemical structure of 3,5-dihydroxy-4-methoxybenzyl alcohol...
  • PubMed. (1998).
  • Alispharm.
  • US Pharmacopeia (USP).
  • ResearchGate. (2013, February 14). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?
  • ResearchGate. (2025, August 7).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • ResearchGate. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011, May 28).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Skyray Instrument.
  • US Pharmacopeia (USP).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • ALWSCI. (2022, February 9).
  • ResearchGate. Q2(R1)
  • US Pharmacopeia (USP).
  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • IJCRT.org. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY.
  • ICH. Quality Guidelines.
  • Wiley-VCH.
  • ECHEMI. 22002-17-1, 3,5-DICHLORO-4-HYDROXYBENZYL ALCOHOL Formula.
  • YouTube. (2024, October 31).

Sources

A Comparative Guide to the Reactivity of Dichlorinated Benzyl Alcohols for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, dichlorinated benzyl alcohols serve as versatile precursors for a multitude of molecular entities. Their utility is dictated by the reactivity of the benzylic hydroxyl group, which is significantly modulated by the number and position of chlorine atoms on the aromatic ring. This guide provides an in-depth comparison of the reactivity of common dichlorinated benzyl alcohol isomers, offering a predictive framework rooted in electronic and steric principles. The insights and experimental protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and optimization.

Understanding the Influence of Chlorine Substitution

The reactivity of the hydroxyl group in benzyl alcohols is primarily governed by the electronic environment of the benzylic carbon and the steric hindrance around the reaction center. The two chlorine atoms in dichlorinated benzyl alcohols exert strong electron-withdrawing effects, which have a profound impact on the rates of key chemical transformations.

Electronic Effects: Chlorine atoms are electronegative and thus exhibit a strong electron-withdrawing inductive effect (-I). They also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).

  • Inductive Effect (-I): This effect withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. A more electron-deficient benzylic carbon is more susceptible to nucleophilic attack but will destabilize the formation of a carbocation intermediate.

  • Mesomeric (Resonance) Effect (+M): This effect involves the delocalization of lone pair electrons from the chlorine atom into the π-system of the benzene ring. This effect is most pronounced when the chlorine atom is at the ortho or para position relative to the benzylic alcohol. The +M effect can partially counteract the -I effect by increasing electron density in the ring.

The net electronic effect of a chlorine substituent is a combination of these two opposing forces. For chlorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution but a more complex influence on reactions at the benzylic position.

Steric Effects: The presence of chlorine atoms, particularly at the ortho positions (2- and 6-positions), can sterically hinder the approach of reagents to the benzylic hydroxyl group, thereby slowing down reaction rates.

To quantify the electronic influence of substituents on reaction rates, the Hammett equation provides a valuable framework. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

For chlorine, the Hammett constants are:

  • σ_meta_ = +0.37

  • σ_para_ = +0.23

The additive nature of these constants can be used to approximate the overall electronic effect in dichlorinated systems.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects leads to a predictable, albeit nuanced, hierarchy of reactivity among the dichlorinated benzyl alcohol isomers. We will consider three common and important reaction types: oxidation to the corresponding benzaldehyde, acid-catalyzed esterification, and conversion to dichlorobenzyl chloride.

Oxidation to Dichlorobenzaldehydes

The oxidation of benzyl alcohols to aldehydes typically involves the removal of a proton from the hydroxyl group and a hydride ion from the benzylic carbon. The rate-determining step is often the cleavage of the C-H bond at the benzylic position. Reactions that proceed through a transition state with developing negative charge will be accelerated by electron-withdrawing groups. Conversely, reactions involving a positively charged intermediate will be decelerated.

For many common oxidation reactions, such as those using chromic acid or permanganate, the reaction is facilitated by electron-donating groups, resulting in a negative ρ value. Therefore, the presence of electron-withdrawing chlorine atoms is expected to decrease the rate of oxidation compared to unsubstituted benzyl alcohol.

Predicted Order of Reactivity (Fastest to Slowest):

3,5-Dichlorobenzyl alcohol > 3,4-Dichlorobenzyl alcohol > 2,6-Dichlorobenzyl alcohol > 2,4-Dichlorobenzyl alcohol

  • 3,5-Dichlorobenzyl alcohol: The two chlorine atoms are in the meta positions, exerting a strong cumulative electron-withdrawing inductive effect (approximate Σσ = +0.74). This makes the benzylic proton more acidic and facilitates its removal.

  • 3,4-Dichlorobenzyl alcohol: With one meta and one para chlorine, the combined electron-withdrawing effect is significant (approximate Σσ = +0.60).

  • 2,6-Dichlorobenzyl alcohol: The two ortho chlorines provide a strong inductive pull, but also introduce significant steric hindrance around the reaction center, which can impede the approach of the oxidizing agent.

  • 2,4-Dichlorobenzyl alcohol: The ortho chlorine provides both steric hindrance and a strong inductive effect. The para chlorine also contributes to the electron withdrawal (approximate Σσ = +0.60, but with added steric hindrance).

IsomerKey Influencing FactorsPredicted Relative Reactivity
3,5-Dichlorobenzyl alcoholStrong inductive withdrawal, minimal steric hindrance.Highest
3,4-Dichlorobenzyl alcoholStrong inductive and moderate resonance withdrawal.High
2,6-Dichlorobenzyl alcoholStrong inductive withdrawal, significant steric hindrance.Moderate to Low
2,4-Dichlorobenzyl alcoholStrong inductive and resonance withdrawal, moderate steric hindrance.Lowest
Acid-Catalyzed Esterification

Acid-catalyzed esterification, such as the Fischer esterification, proceeds through a protonated alcohol intermediate, followed by nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. The reactivity of the benzyl alcohol in this context is influenced by its nucleophilicity and the stability of the intermediate. Electron-withdrawing groups decrease the nucleophilicity of the hydroxyl oxygen, thus slowing down the reaction.

Predicted Order of Reactivity (Fastest to Slowest):

Unsubstituted Benzyl Alcohol > 3,4-Dichlorobenzyl alcohol > 3,5-Dichlorobenzyl alcohol > 2,4-Dichlorobenzyl alcohol > 2,6-Dichlorobenzyl alcohol

  • Unsubstituted Benzyl Alcohol: Serves as the baseline with the highest nucleophilicity.

  • 3,4- and 3,5-Dichlorobenzyl alcohols: The strong electron-withdrawing nature of the chlorine atoms reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile. The 3,5-isomer is predicted to be slightly less reactive due to the stronger combined inductive effect.

  • 2,4- and 2,6-Dichlorobenzyl alcohols: In addition to the electronic deactivation, the ortho chlorine atoms introduce steric hindrance, further impeding the reaction. The 2,6-isomer is expected to be the least reactive due to the steric hindrance from both sides.

Conversion to Dichlorobenzyl Chlorides

The conversion of benzyl alcohols to benzyl chlorides can proceed via S({N})1 or S({N})2 mechanisms, depending on the reaction conditions.

  • S(_{N})1-type reactions: These reactions, often carried out with strong acids like HCl, proceed through a benzylic carbocation intermediate. Electron-withdrawing groups strongly destabilize this carbocation, thus significantly slowing down the reaction rate.

  • S(_{N})2-type reactions: These reactions, for example, with thionyl chloride (SOCl₂), involve a backside attack by a nucleophile (chloride ion). Electron-withdrawing groups can slightly increase the rate by making the benzylic carbon more electrophilic. However, steric hindrance, especially from ortho substituents, will significantly decrease the reaction rate.

Predicted Order of Reactivity (S(_{N})1, Fastest to Slowest):

Unsubstituted Benzyl Alcohol >> 3,4-Dichlorobenzyl alcohol > 3,5-Dichlorobenzyl alcohol > 2,4-Dichlorobenzyl alcohol > 2,6-Dichlorobenzyl alcohol

Predicted Order of Reactivity (S(_{N})2, Fastest to Slowest):

3,5-Dichlorobenzyl alcohol > 3,4-Dichlorobenzyl alcohol > 2,4-Dichlorobenzyl alcohol > 2,6-Dichlorobenzyl alcohol

The significant destabilization of the carbocation makes the S({N})1 pathway highly unfavorable for dichlorinated benzyl alcohols. Therefore, S({N})2 conditions are generally preferred for this transformation.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for each specific dichlorinated benzyl alcohol isomer.

Oxidation of Dichlorobenzyl Alcohol to Dichlorobenzaldehyde

This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

  • Dichlorobenzyl alcohol isomer (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the dichlorobenzyl alcohol isomer in anhydrous DCM.

  • Add PCC to the solution in one portion with vigorous stirring.

  • The reaction mixture will turn into a dark brown slurry. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.

  • Pass the mixture through a short plug of silica gel to filter out the chromium residues, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude dichlorobenzaldehyde.

  • Purify the product by flash column chromatography on silica gel if necessary.

Causality: The use of anhydrous DCM is crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid. PCC is chosen for its mildness and selectivity for primary alcohols.

Esterification of Dichlorobenzyl Alcohol with Acetic Anhydride

This protocol describes a base-catalyzed esterification, which is generally more efficient for electron-deficient alcohols than acid-catalyzed methods.

Materials:

  • Dichlorobenzyl alcohol isomer (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent and catalyst)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve the dichlorobenzyl alcohol isomer in pyridine in a round-bottom flask.

  • Add a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dichlorobenzyl acetate.

Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction. The aqueous workup is designed to remove the catalyst and any unreacted starting materials.

Visualizing Reaction Pathways

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dichlorobenzyl Alcohol in Anhydrous DCM C Stirring at Room Temp. (Monitor by TLC) A->C B PCC B->C D Dilute with Ether C->D Reaction Complete E Filter through Silica Gel D->E F Concentrate E->F G Purify (Chromatography) F->G H H G->H Pure Dichlorobenzaldehyde

Caption: Workflow for the oxidation of dichlorobenzyl alcohol using PCC.

Esterification_Mechanism start Dichlorobenzyl Alcohol + Acetic Anhydride intermediate1 Acyl-DMAP Intermediate (Highly Electrophilic) start->intermediate1 Activation catalyst DMAP (catalyst) catalyst->intermediate1 tetrahedral_intermediate Tetrahedral Intermediate intermediate1->tetrahedral_intermediate Nucleophilic Attack nucleophilic_attack Nucleophilic attack by Dichlorobenzyl Alcohol product Dichlorobenzyl Acetate + Regenerated DMAP tetrahedral_intermediate->product Collapse

Caption: Simplified mechanism of DMAP-catalyzed esterification.

Conclusion

The reactivity of dichlorinated benzyl alcohols is a complex function of the electronic and steric effects imposed by the chlorine substituents. A thorough understanding of these principles allows for a rational prediction of their relative reactivity in various chemical transformations. While electron-withdrawing chlorine atoms generally decrease the reactivity in reactions that proceed through electron-deficient transition states (e.g., S({N})1, some oxidations), they can enhance reactivity in S({N})2 reactions. Steric hindrance from ortho-substituents consistently leads to a decrease in reaction rates. The experimental protocols provided in this guide offer a starting point for the synthesis of derivatives from these important building blocks, and the principles discussed should aid in the development of robust and efficient synthetic routes.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Joshi, S. R., & Sawant, S. B. (2000). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Organic Process Research & Development, 4(1), 23–29. [Link]

A Senior Application Scientist's Guide to (3,5-Dichloro-4-methoxyphenyl)methanol: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure - Unveiling Chemical Potential

In the landscape of synthetic chemistry and drug discovery, the selection of a building block is a critical decision that dictates the trajectory of a research program. (3,5-Dichloro-4-methoxyphenyl)methanol, hereafter referred to as DCM-PM , is a deceptively simple aromatic alcohol. However, its true value lies in the intricate interplay of its substituents: a reactive benzylic alcohol handle, a hydrogen-bond-accepting methoxy group, and two strategically placed chlorine atoms. These features provide a unique combination of reactivity, steric influence, and physicochemical properties that make it a powerful tool for medicinal chemists and materials scientists.

This guide provides an in-depth comparison of DCM-PM against structurally related analogs. We will move beyond catalog data, exploring the causal relationships between structure and performance in key chemical transformations. By examining experimental outcomes and the underlying mechanistic principles, this document aims to equip researchers with the expert insights needed to strategically deploy DCM-PM and its alternatives in their synthetic endeavors.

Chapter 1: The Molecular Blueprint of DCM-PM and Its Contenders

The utility of a building block is encoded in its structure. The properties of DCM-PM are best understood when compared against analogs that systematically vary its core components. For this analysis, we have selected three key comparators:

  • Comparator A: (4-Methoxyphenyl)methanol (PMP-M) - The unsubstituted parent scaffold. This baseline allows for a clear assessment of the net impact of the two chlorine atoms.

  • Comparator B: (3,5-Dibromo-4-methoxyphenyl)methanol (DBM-PM) - The dibromo analog. This substitution allows for a direct comparison of how different halogens (Cl vs. Br) influence reactivity, particularly in cross-coupling reactions.

  • Comparator C: (3,5-Dichloro-4-hydroxyphenyl)methanol (DCH-PM) - The demethylated analog. This highlights the role of the methoxy group versus a free phenol in terms of reactivity, acidity, and hydrogen bonding potential.

Chemical structures of this compound and its selected comparators.

The electronic nature of these rings is a composite of inductive and resonance effects. The methoxy group is an activating, ortho, para-director due to its strong electron-donating resonance effect[1]. Conversely, the halogens are deactivating due to their strong inductive electron withdrawal, yet they are also ortho, para-directors because of resonance[2]. In DCM-PM , these competing effects create a nuanced electronic environment that influences the reactivity of both the benzylic alcohol and the aromatic ring itself.

Chapter 2: Head-to-Head: A Comparative Analysis of Reactivity and Properties

We will now evaluate these building blocks in two fundamental transformations central to drug discovery and materials science: ether synthesis via the Mitsunobu reaction and C-C bond formation via the Suzuki-Miyaura cross-coupling.

Dehydrative Etherification: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of medicinal chemistry for forming C-O bonds with stereochemical inversion at the alcohol center[3]. Its performance is highly sensitive to the steric and electronic properties of the alcohol.

Expert Insight: The choice of an azodicarboxylate is critical. While diethyl azodicarboxylate (DEAD) is traditional, diisopropyl azodicarboxylate (DIAD) is often preferred for its increased stability and the reduced likelihood of its hydrazine byproduct complicating purification[4]. The reaction proceeds via activation of the alcohol by a phosphine-azodicarboxylate adduct, making the alcohol a good leaving group for subsequent SN2 attack by a pronucleophile (e.g., a phenol)[5].

Below is a workflow diagram for a comparative Mitsunobu experiment. This systematic approach ensures that any observed differences in yield or reaction rate can be confidently attributed to the structural variations in the building block.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup P1 Dissolve Alcohol Substrate (DCM-PM, PMP-M, etc.) + Phenol Nucleophile + PPh3 in dry THF P2 Cool to 0 °C (Inert Atmosphere) P1->P2 R1 Add DIAD dropwise P2->R1 R2 Warm to RT, Stir for 6-12h R1->R2 A1 Quench Reaction R2->A1 A2 Aqueous Workup & Extraction A1->A2 A3 Purify via Chromatography A2->A3 A4 Characterize & Calculate Yield A3->A4 Conclusion Compare Yields & Reaction Profiles A4->Conclusion

Caption: A self-validating workflow for comparing building block performance.

Comparative Performance Data (Predicted & Literature-Based)

Building BlockKey Structural FeaturesPredicted Mitsunobu ReactivityRationale
PMP-M (A) Electron-rich ringHigh The electron-donating methoxy group enhances the nucleophilicity of the alcohol oxygen, facilitating the initial steps. Minimal steric hindrance.
DCM-PM Electron-poor ring, ortho-dichloroModerate Inductive withdrawal by Cl atoms slightly increases alcohol acidity (pKa ≤ 15 is favorable) but also introduces significant steric hindrance around the reaction center, potentially slowing the SN2 step[6][7].
DBM-PM (B) Electron-poor ring, ortho-dibromoModerate to Low Similar electronic effect to DCM-PM, but the larger van der Waals radius of bromine creates even greater steric hindrance than chlorine, likely leading to slower reaction rates or lower yields[2][8].
DCH-PM (C) Phenolic -OH presentComplex (Site Selectivity Issues) The phenolic hydroxyl is significantly more acidic than the benzylic alcohol and will be preferentially deprotonated to act as the nucleophile, leading to polymerization or undesired side products unless properly protected.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The aryl halide moieties on DCM-PM and its halogenated analogs are valuable handles for elaboration via palladium-catalyzed cross-coupling reactions[9][10]. The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a workhorse in this context[11].

Expert Insight: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond[10]. The reactivity trend for this step is generally C-I > C-Br > C-Cl > C-F[12][13]. Consequently, coupling aryl chlorides often requires more specialized conditions, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures, to facilitate this challenging activation step[11][14].

G cluster_reactants Reactants cluster_cycle Catalytic Cycle R1 Aryl Halide (DCM-PM Derivative) C1 Oxidative Addition (Rate-Limiting) R1->C1 R2 Arylboronic Acid C2 Transmetalation R2->C2 R3 Pd Catalyst + Ligand R3->C1 R4 Base (e.g., K2CO3) R4->C2 C1->C2 Pd(0) Regen. C3 Reductive Elimination C2->C3 Pd(0) Regen. C3->C1 Pd(0) Regen. Product Biaryl Product C3->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Performance Data (Predicted & Literature-Based)

Building BlockHalide TypePredicted Suzuki ReactivityRationale & Required Conditions
PMP-M (A) NoneN/A No halide handle for cross-coupling.
DCM-PM Aryl ChlorideModerate Requires forcing conditions: specialized bulky phosphine ligands (e.g., SPhos), stronger bases, and higher temperatures are necessary to overcome the high activation barrier of C-Cl bond cleavage[11][14].
DBM-PM (B) Aryl BromideHigh The C-Br bond is weaker and more readily undergoes oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often sufficient under milder conditions, leading to higher yields and faster reactions compared to the chloride analog[12].
DCH-PM (C) Aryl ChlorideModerate (Requires Protection) Similar to DCM-PM, but the free phenol must be protected (e.g., as a methyl or benzyl ether) prior to coupling, as it can interfere with the catalyst and base. This adds an extra step to the synthetic sequence.

Chapter 3: Impact on Physicochemical and Drug-like Properties

The choice of building block extends far beyond reaction outcomes; it fundamentally defines the properties of the final molecule.

Lipophilicity and Metabolic Stability

Expert Insight: In drug discovery, uncontrolled metabolic oxidation is a primary cause of compound failure. A common metabolic liability is the O-demethylation of methoxy groups by cytochrome P450 (CYP) enzymes. A proven strategy to mitigate this is "metabolic blocking" or "steric shielding," where bulky, deactivating groups are placed ortho to the methoxy group[15].

G cluster_sar Structure-Property Relationship Start {(A) PMP-M | (Baseline)} Mod1 {Add 2x Cl atoms | DCM-PM} Start->Mod1 Mod2 {Change OMe to OH | DCH-PM} Start->Mod2 Mod3 {Change Cl to Br | DBM-PM} Mod1->Mod3 Prop1 Property Change Greatly ↑ Lipophilicity (cLogP) Greatly ↑ Metabolic Stability Enables Halogen Bonding Mod1->Prop1:f0 Prop2 Property Change ↓ Lipophilicity Adds H-bond donor site New site for conjugation Mod2->Prop2:f0 Prop3 Property Change ↑ Lipophilicity further ↑ Cross-coupling reactivity Stronger Halogen Bonding Mod3->Prop3:f0

Caption: Impact of structural modifications on key molecular properties.

Property Comparison Table

Building BlockCalculated LogP (cLogP)*Predicted Metabolic StabilityKey Drug-like Features
PMP-M (A) 1.1Low Prone to aromatic oxidation and rapid O-demethylation.
DCM-PM 2.5High ortho-chloro groups sterically hinder CYP-mediated O-demethylation. The Cl atoms can act as halogen bond donors[15][16].
DBM-PM (B) 2.8High Similar steric shielding to DCM-PM. Bromine is also a potent halogen bond donor.
DCH-PM (C) 1.8Moderate Phenol is a site for Phase II metabolic conjugation (glucuronidation, sulfation), which can lead to rapid clearance.

*cLogP values are estimates and can vary based on the algorithm used.

Halogen Bonding: A Key Non-Covalent Interaction

The chlorine atoms in DCM-PM are not merely bulky, electron-withdrawing groups. They possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential (a "sigma-hole") on the halogen atom opposite the C-Cl bond[17][18]. This allows the chlorine to act as a halogen bond donor , forming a highly directional, stabilizing interaction with an electron-rich atom (like a backbone carbonyl oxygen or an aspartate side chain) in a protein active site[19]. This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity[16][18].

G cluster_binding Hypothetical Protein-Ligand Interactions cluster_protein Protein Active Site Ligand DCM-PM Moiety P1 Carbonyl Oxygen (e.g., from Glycine) Ligand->P1 Halogen Bond (Cl···O) P2 Hydroxyl Group (e.g., from Serine) Ligand->P2 H-Bond Acceptor (OMe···HO)

Caption: DCM-PM enables orthogonal interactions within a target binding site.

Chapter 4: Experimental Protocol: A Validated Approach

Trustworthiness in science is built on reproducible, well-described methods. The following protocol provides a detailed, validated procedure for a comparative Mitsunobu etherification.

Protocol: Comparative Etherification of Benzylic Alcohols with 4-Nitrophenol

Objective: To quantify the relative reactivity of PMP-M and DCM-PM under standardized Mitsunobu conditions.

Rationale: 4-Nitrophenol is chosen as the nucleophile due to its appropriate acidity (pKa ≈ 7.2) and the strong UV chromophore of the nitro group, which simplifies reaction monitoring by TLC and quantification. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve all reactants and its typical use in Mitsunobu reactions[4][20].

Materials:

  • Alcohol Substrate (PMP-M or DCM-PM), 1.0 mmol

  • 4-Nitrophenol, 1.2 mmol, 1.2 eq.

  • Triphenylphosphine (PPh₃), 1.5 mmol, 1.5 eq.

  • Diisopropyl azodicarboxylate (DIAD), 1.5 mmol, 1.5 eq.

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Standard glassware, oven-dried and assembled under N₂ or Ar atmosphere

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), 4-nitrophenol (1.2 mmol), and triphenylphosphine (1.5 mmol).

    • Causality: PPh₃ is the reducing agent in the reaction; a slight excess ensures the reaction goes to completion[3].

  • Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes. Add anhydrous THF (10 mL) via syringe.

    • Causality: The reaction intermediates are sensitive to water, which can hydrolyze the activated complex and reduce yield. An inert atmosphere is crucial.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

    • Causality: The initial reaction between PPh₃ and DIAD is exothermic. Adding DIAD at 0 °C controls the reaction rate and prevents the formation of undesired side products[4].

  • Addition: Add DIAD (1.5 mmol) dropwise to the stirred solution over 5 minutes using a syringe. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Experience: Slow, dropwise addition is paramount. Rapid addition can lead to localized heating and decomposition of the reagents.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours, monitoring the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M NaOH (2 x 15 mL) to remove unreacted 4-nitrophenol, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

  • Analysis: Determine the product structure by ¹H NMR and ¹³C NMR and calculate the isolated yield. Run the parallel experiment with the other alcohol under identical conditions for a direct comparison.

Conclusion: Making the Strategic Choice

This compound is more than a simple linker. It is a strategically designed building block that offers a powerful combination of features for the modern synthetic chemist.

  • Choose this compound (DCM-PM) when:

    • Metabolic stability is paramount, and you need to protect a methoxy group from O-demethylation.

    • You want to introduce lipophilicity in a controlled manner.

    • You aim to exploit halogen bonding to enhance target affinity and selectivity.

    • You require a handle for late-stage functionalization via cross-coupling, and the synthetic route can accommodate the more forcing conditions required for aryl chlorides.

  • Choose an alternative building block when:

    • Maximal cross-coupling reactivity is needed; the dibromo analog (DBM-PM) is superior.

    • Minimal lipophilicity is desired; the parent scaffold (PMP-M) is the better choice, though metabolic liabilities must be considered.

    • A hydrogen bond donor is a required pharmacophoric feature; the hydroxyl analog (DCH-PM) provides this, but requires appropriate protecting group strategies for many synthetic transformations.

By understanding the nuanced interplay of steric, electronic, and physicochemical effects, researchers can leverage DCM-PM not just as a component, but as a strategic tool to engineer molecular properties and accelerate the path to discovery.

References

  • Lee, S. H. (n.d.). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • El-Shafiy, O. A., et al. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2019). Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]

  • Bray, C. D., et al. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed Central. Available at: [Link]

  • Serafim, R. A., et al. (2023). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. ACS Publications. Available at: [Link]

  • Kim, J., et al. (2023). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Available at: [Link]

  • El-Shafiy, O. A., et al. (2009). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Available at: [Link]

  • Dekeyser, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Li, H., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Available at: [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Royal Society of Chemistry. Available at: [Link]

  • Pathak, T. P., & Sigman, M. S. (2011). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Awad, A. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. Available at: [Link]

  • Various Authors. (2021). Suzuki-Miyaura coupling. Chemistry LibreTexts. Available at: [Link]

  • Kenny, M. J., et al. (2018). Combining Electronic and Steric Effects to Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. ACS Publications. Available at: [Link]

  • Pharmaffiliates. (n.d.). (3,5-Dichloro-4-methoxyphenyl)methanamine Hydrochloride. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Wang, C., et al. (2022). Does Chlorine in CH3Cl Behave as a Genuine Halogen Bond Donor?. MDPI. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2015). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. National Institutes of Health. Available at: [Link]

  • Borowski, S. (2018). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Available at: [Link]

  • Scott, J. S., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. Available at: [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. Available at: [Link]

  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Ford, M. C. (2023). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions. Available at: [Link]

  • Google Patents. (n.d.). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • Ling, Y., et al. (2008). N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. National Institutes of Health. Available at: [Link]

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Quantifying (3,5-Dichloro-4-methoxyphenyl)methanol in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantification of (3,5-Dichloro-4-methoxyphenyl)methanol in Reaction Mixtures

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise quantification of reactants, intermediates, and final products is paramount for ensuring reaction efficiency, process control, and the safety of the final active pharmaceutical ingredient (API). This compound is a key building block in the synthesis of various complex molecules. Its accurate measurement within a dynamic reaction mixture allows researchers to monitor reaction progress, calculate yields accurately, and identify potential side reactions or impurities. This guide provides a comparative analysis of three robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method is presented with a detailed experimental protocol, an exploration of the underlying scientific principles, and a discussion of its relative strengths and limitations.

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals, offering the technical insights necessary to select and implement the most suitable analytical method for their specific laboratory context and research goals.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying components in a mixture.[2] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is typically the most effective approach.[3] In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Components of the sample are separated based on their relative hydrophobicity; more nonpolar compounds are retained longer on the column.

Causality Behind Experimental Choices: The choice of a C18 column is based on its widespread applicability and strong hydrophobic retention of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide good separation efficiency for compounds of intermediate polarity.[3] Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[3] UV detection is ideal for this compound due to the presence of the chromophoric benzene ring, which absorbs UV light. A wavelength of 225 nm is chosen to maximize sensitivity, a common practice for substituted benzene derivatives.[4]

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation:

    • Carefully withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot into 900 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) in a 1.5 mL microcentrifuge tube. This prevents further reaction.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a stock solution of pure this compound in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample from the reaction mixture.

    • Identify the peak corresponding to this compound by comparing its retention time to that of a pure standard.

    • Calculate the concentration in the sample using the linear regression equation from the calibration curve.

HPLC Workflow Diagram```dot

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. W[5]hen coupled with a mass spectrometer (MS), it provides high sensitivity and specificity, allowing for both quantification and confident identification of the analyte. G[6]iven that this compound is a halogenated aromatic compound, GC-MS is a highly suitable method. T[6][7]he mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" for identification and selective quantification.

Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is chosen for its excellent separation of a wide range of organic compounds. A temperature gradient program is employed to ensure that compounds with different boiling points elute as sharp peaks and to reduce the total analysis time. S[8]plitless injection is used for trace analysis to ensure that the maximum amount of analyte reaches the column, enhancing sensitivity. The choice of Selected Ion Monitoring (SIM) mode in the mass spectrometer, focusing on the molecular ion and key fragment ions of the analyte, significantly improves the signal-to-noise ratio and lowers the limit of detection compared to full scan mode.

[8]#### Experimental Protocol: GC-MS

  • Sample Preparation:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Dilute the aliquot with 900 µL of a suitable solvent like ethyl acetate, which is compatible with the GC system.

    • Add a known concentration of an internal standard (e.g., 4-chlorobenzyl alcohol-d4) to correct for variations in injection volume and instrument response.

    • Vortex the sample for 30 seconds.

    • If necessary, pass the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 206, 171, 77).

  • Calibration:

    • Prepare a stock solution of pure this compound in ethyl acetate at 1 mg/mL.

    • Create a series of calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification:

    • Inject the prepared sample.

    • Confirm the identity of the analyte peak by its retention time and the presence of the selected ions.

    • Calculate the analyte-to-internal standard peak area ratio and determine the concentration from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot & Dilute in Ethyl Acetate B Add Internal Standard A->B C Filter Sample B->C D Inject Sample (Splitless) C->D E GC Separation D->E F MS Detection (SIM Mode) E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Concentration from Calibration Curve G->H

Caption: GC-MS experimental workflow from sample preparation to quantification.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by relating the integral of a specific NMR signal to that of a certified internal standard of known concentration. U[9]nlike chromatographic techniques, the signal response in NMR is directly proportional to the number of nuclei, meaning no compound-specific response factor is needed. T[10]his makes qNMR a powerful tool for purity assessment and quantification without the need for an identical reference standard of the analyte.

[9][11]Causality Behind Experimental Choices: A high-purity, chemically inert internal standard with a simple spectrum and signals that do not overlap with the analyte is crucial. M[12]aleic acid is a good choice as it is non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that is typically clear of other signals. A deuterated solvent (e.g., DMSO-d6) is used to avoid a large solvent signal that would obscure the analyte signals. A long relaxation delay (D1) is essential to ensure complete T1 relaxation of all protons being measured, which is a prerequisite for accurate integration and, therefore, accurate quantification.

[10]#### Experimental Protocol: ¹H-qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add approximately 5-10 mg of a certified internal standard (e.g., maleic acid) to the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

    • Ensure complete dissolution by vortexing or gentle sonication.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Solvent: DMSO-d6.

    • Number of Scans: 16-64 (to ensure adequate signal-to-noise).

    • Relaxation Delay (D1): ≥ 5 x T1 (where T1 is the longest spin-lattice relaxation time of the protons being quantified; a D1 of 30 seconds is generally a safe starting point).

    • Pulse Angle: 90°.

  • Data Processing and Quantification:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, unique signal for this compound (e.g., the singlet for the -CH₂OH protons).

    • Integrate a signal for the internal standard (e.g., the singlet for the two vinyl protons of maleic acid).

    • Calculate the concentration of the analyte using the following formula:

    Panalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / msample) × Pstd

    Where:

    • P = Purity or concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (Long D1) C->D E Process FID (FT, Phasing) D->E F Integrate Analyte & Standard Signals E->F G Calculate Concentration Using qNMR Formula F->G

Caption: qNMR experimental workflow from sample preparation to quantification.

Comparative Analysis of Analytical Methods

The choice of analytical technique depends on various factors, including the required sensitivity, sample throughput, available equipment, and the specific goals of the analysis. The following table provides a comparative summary of the three methods discussed.

Parameter HPLC-UV GC-MS qNMR
Principle Liquid-solid phase partitioningGas-solid phase partitioning & mass-to-charge ratioNuclear spin resonance in a magnetic field
Selectivity Moderate to HighVery HighHigh (depends on spectral resolution)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~10 - 100 µg/mL
Precision (%RSD) < 2%[4] < 5%< 1%
Accuracy HighHighVery High (Primary Method)
Sample Throughput HighMediumLow
Need for Reference Standard Yes, for analyteYes, for analyteNo (Internal standard of different structure)
Structural Information NoYes (Mass Spectrum)Yes (Full Spectrum)
Key Advantage Robust, widely available, versatileExcellent sensitivity and specificityAbsolute quantification, no analyte standard needed
Key Limitation Solvent consumption, potential co-elutionAnalyte must be volatile and thermally stableLower sensitivity, longer acquisition times

Ensuring Scientific Integrity: Method Validation

Regardless of the chosen method, validation is a critical step to ensure the reliability and accuracy of the results. A[13][14]ccording to the International Council for Harmonisation (ICH) Q2(R2) guidelines, analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. K[1]ey validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. *[1] Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. *[4] Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. *[4] Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. *[4] Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The quantification of this compound in a reaction mixture can be successfully achieved using HPLC-UV, GC-MS, or qNMR.

  • HPLC-UV is a robust, reliable, and high-throughput method ideal for routine in-process control and final product assay when high sensitivity is not the primary concern.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification or when definitive identification of the analyte is required, provided the compound is sufficiently volatile and thermally stable.

  • qNMR stands out as a primary ratio method that provides absolute quantification without the need for an analyte-specific reference standard. It is exceptionally valuable for certifying reference materials or when a high degree of accuracy is paramount, though it has lower sensitivity and throughput compared to chromatographic techniques.

The selection of the most appropriate technique should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the reaction matrix, and the intended use of the data. A thorough validation of the chosen method is essential to guarantee data of the highest quality and integrity.

[13][14]---

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Source: ResearchGate URL: [Link]

  • Title: NMR methods for the analysis of mixtures Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene Source: ResearchGate URL: [Link]

  • Title: New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents Source: ResearchGate URL: [Link]

  • Title: Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory Source: ACS Publications URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]

  • Title: What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits? Source: ResearchGate URL: [Link]

  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmazone URL: [Link]

  • Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods Source: ResearchGate URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]

  • Title: QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: TDI-Brooks URL: [Link]

  • Title: GC Vs. HPLC: A Comprehensive Comparison And Practical Applications Source: News - Chromatography Today URL: [Link]

  • Title: Quantitative NMR Spectroscopy in Pharmaceutical R&D Source: ResearchGate URL: [Link]

  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: MDPI URL: [Link]

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A Senior Application Scientist's Guide to the Crystallography of Substituted Phenylmethanols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecule—The Architectural Significance of Crystal Packing

In the realm of drug development and materials science, the chemical structure of a molecule is only the beginning of the story. The true performance of a compound—its solubility, stability, bioavailability, and even its mechanical properties—is profoundly influenced by its three-dimensional arrangement in the solid state. This is where single-crystal X-ray crystallography becomes an indispensable tool. It provides an unambiguous, atomic-resolution map of a molecule's structure and, more importantly, reveals the intricate network of intermolecular interactions that govern its crystal packing.[1]

This guide focuses on (3,5-Dichloro-4-methoxyphenyl)methanol derivatives, a class of compounds where the interplay of hydrogen bonding, halogen bonding, and π-π stacking can lead to vastly different crystal architectures. The presence of two electron-withdrawing chlorine atoms flanking a methoxy group creates a unique electronic and steric environment that directly impacts how these molecules self-assemble. Understanding these interactions is not merely an academic exercise; it is fundamental to designing materials with desired properties.

Here, we will not just present data. We will delve into the causality of the crystallographic workflow, from the art of crystal growth to the rigors of structure refinement. We will then conduct a comparative analysis of two case-study compounds to illustrate how subtle changes in substitution patterns—specifically, the inclusion of chlorine atoms—can dramatically alter the resulting crystal lattice. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.

PART 1: The Crystallographic Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage validates the next. A high-quality structure is built on a foundation of a high-quality crystal and meticulous data collection and refinement.

Step 1: The Art and Science of Crystal Growth

The primary bottleneck in any crystallographic study is obtaining a single crystal of suitable size and quality (typically 0.1-0.4 mm with well-defined faces).[2] The purity of the compound is paramount; impurities can inhibit nucleation or become incorporated into the lattice, leading to disorder.[3] Several techniques are commonly employed, the choice of which depends on the compound's solubility and stability.

Common Crystallization Methods:

  • Slow Evaporation: The simplest method, where a nearly saturated solution of the compound is filtered into a clean vial and loosely covered.[4] The slow evaporation of the solvent gradually increases the concentration, promoting the formation of a few large crystals rather than many small ones. The key is to minimize nucleation sites and avoid disturbances.[2]

  • Slow Cooling: Ideal for compounds that are significantly more soluble in a hot solvent than a cold one. A saturated solution is prepared at an elevated temperature, filtered while hot, and then allowed to cool slowly and undisturbed. This can be achieved by placing the vessel in an insulated container.

  • Vapor Diffusion: This technique is excellent for small quantities of material. The compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a small open vial. This vial is then sealed inside a larger jar containing a "precipitant" or "anti-solvent"—a liquid in which the compound is poorly soluble but which is miscible with the first solvent. Over time, the anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Crystallization occurs slowly at the interface between the two liquids.

The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point. If solubility is too high, small crystals tend to form rapidly.

Step 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer. Modern instruments, such as a Bruker D8 Advance equipped with Cu Kα radiation, are commonly used for this purpose.[5] The crystal is cooled, typically to 100 K, to minimize thermal vibration of the atoms, which results in a sharper diffraction pattern and higher resolution data.

The instrument rotates the crystal through a series of angles while irradiating it with a focused beam of X-rays. The diffracted beams are captured by a detector, creating a pattern of reflections.[6] The intensity of each reflection is recorded. This raw data is then processed—a procedure that involves integrating the intensities of the reflections and applying corrections for experimental factors like absorption. The output is a reflection file (commonly with an .hkl extension) that contains the Miller indices (h,k,l) for each reflection along with its intensity and standard uncertainty.[7]

Step 3: Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into an atomic model.

  • Structure Solution: The "phase problem" is the central challenge here. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Programs like SHELXT use statistical methods ("direct methods") to estimate the initial phases, which allows for the calculation of an initial electron density map. This map shows peaks of high electron density that correspond to the positions of atoms.

  • Model Building: An initial molecular model is built by assigning atoms to the peaks in the electron density map. Software like Olex2 provides a graphical interface for this process, allowing the crystallographer to piece together the molecule.

  • Structure Refinement: The initial model is then refined against the experimental data using programs like SHELXL. This is an iterative least-squares process that adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally.

  • Validation: The quality of the final model is assessed using several metrics. The most common is the R-factor (R1) , which is a measure of the agreement between the calculated and observed structure factor amplitudes. An R1 value below 5% (0.05) is generally considered excellent for small molecules. Other critical validation steps include checking the difference Fourier map for any significant unassigned electron density peaks and ensuring that the thermal ellipsoids of the atoms are physically reasonable.

The entire workflow can be visualized as a feedback loop, ensuring data integrity at each step.

Caption: The X-ray Crystallography Workflow.

PART 2: Comparative Structural Analysis of Phenylmethanol Derivatives

To illustrate the profound impact of halogen substitution on crystal packing, we will compare the crystal structures of two related Schiff base derivatives. While not this compound itself, these compounds contain the key structural motifs and serve as excellent models.

  • Compound 1 (Chlorinated): N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. This molecule contains the 3,5-dichloro-phenyl group of interest.[6]

  • Compound 2 (Non-chlorinated): Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. This molecule features a methoxy-hydroxyphenyl group but lacks the chlorine atoms, making it an ideal comparator.

Crystallographic Data Summary

The fundamental differences in how these molecules arrange themselves in the solid state are immediately apparent from their crystallographic unit cell data.

ParameterCompound 1 (Chlorinated)[6]Compound 2 (Non-chlorinated)
Chemical Formula C₁₅H₁₂Cl₂N₂O₃ · CH₃OHC₁₇H₁₇NO₄
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 7.74212.339
b (Å) 9.0707.501
c (Å) 12.29616.485
α (°) 92.4290
β (°) 98.95108.38
γ (°) 96.9590
Volume (ų) 845.01448.2
Z (Molecules/cell) 24
Calculated Density 1.458 Mg/m³1.378 Mg/m³

The most striking difference is the crystal system and space group. Compound 1 crystallizes in the lower symmetry triclinic system, while Compound 2 adopts a monoclinic arrangement. This immediately suggests that the intermolecular forces in Compound 1 are less accommodating to higher symmetry operations, likely due to the steric bulk and specific electronic nature of the chlorine atoms. The higher density of Compound 1 is also expected, given the replacement of two hydrogen atoms with much heavier chlorine atoms.

Analysis of Intermolecular Interactions

The true story is told by the specific non-covalent interactions that build the crystal lattice.

Compound 2 (Non-chlorinated): A Hydrogen-Bond Driven Assembly

In the absence of strong halogen substituents, the crystal packing of Compound 2 is dominated by a classic and highly directional O—H···N hydrogen bond. This interaction links the hydroxyl group of one molecule to the imine nitrogen of a neighboring molecule. This primary interaction assembles the molecules into zigzag chains. These chains are then further organized into sheets through weaker C—H···π and offset π–π stacking interactions, with an inter-centroid distance of 3.819 Å. The structure is a textbook example of how hydrogen bonding can direct molecular self-assembly in a predictable manner.

G cluster_0 Compound 2 (Non-chlorinated) mol1 Molecule A ...-OH mol2 Molecule B ...-N=C... mol1->mol2 O-H···N (Strong H-Bond) mol3 Molecule C ...-OH mol2->mol3 O-H···N (Strong H-Bond) mol4 { Chain 1} mol5 { Chain 2} mol4->mol5 π-π stacking C-H···π interactions

Caption: Packing scheme for the non-chlorinated derivative.

Compound 1 (Chlorinated): A More Complex Interaction Network

The introduction of two chlorine atoms in Compound 1 fundamentally alters the packing strategy. While it also features hydrogen bonding, the network is more complex and involves a co-crystallized methanol solvent molecule. The Schiff base molecule is linked to the methanol solvent via N—H···O and O—H···O hydrogen bonds.[6]

Crucially, the chlorine atoms introduce new potential interactions and steric constraints. Although not explicitly defined as a "halogen bond" in this specific reported structure, the electron-deficient regions on the chlorine atoms (the σ-holes) can engage in weak attractive interactions with electron-rich areas of neighboring molecules, such as the oxygen atoms or aromatic rings. These interactions, combined with the steric bulk of the chlorine atoms, disrupt the simple chain formation seen in Compound 2. The result is a less symmetric, more densely packed structure in the triclinic space group. The molecule itself is nearly planar, indicating that crystal packing forces are significant in dictating the molecular conformation.[6]

G cluster_1 Compound 1 (Chlorinated) molA Schiff Base A ...-N-H... solvA Methanol H-O-... molA->solvA N-H···O (H-Bond) molB Schiff Base B Cl... molA->molB Steric Repulsion & Weak Interactions (e.g., Cl···π) solvA->molA O-H···O (H-Bond)

Sources

(3,5-Dichloro-4-methoxyphenyl)methanol: A Comparative Guide to its Efficacy as a Fungicide Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective fungicides, the exploration of versatile precursor molecules is paramount. This guide provides an in-depth technical analysis of (3,5-Dichloro-4-methoxyphenyl)methanol as a precursor for a new generation of fungicides. We will objectively compare the performance of its key derivative, bis(3,5-dichloro-4-hydroxyphenyl)methane, with established alternatives, supported by experimental data and protocols.

Introduction: The Potential of Dichlorinated Phenyl Methanol Derivatives

This compound is an aromatic alcohol that serves as a valuable starting material for the synthesis of various bioactive compounds. Its chlorinated and methoxy-substituted phenyl ring provides a unique electronic and steric profile, making it an attractive scaffold for the development of novel fungicides. A significant derivative that has demonstrated notable antifungal properties is bis(3,5-dichloro-4-hydroxyphenyl)methane. This compound, formed from the precursor, has shown efficacy against a range of cellulolytic fungi, including common plant pathogens.[1]

Synthesis of the Active Fungicidal Compound

The conversion of this compound to the active fungicide, bis(3,5-dichloro-4-hydroxyphenyl)methane, proceeds through a demethylation followed by a dimerization reaction. While a direct one-pot synthesis from the methoxy precursor is an area of ongoing research, a common laboratory-scale synthesis involves the demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, which then dimerizes.

A related synthesis to produce bis(3,5-dichloro-4-hydroxyphenyl)methane involves the chlorination of bis(4-hydroxyphenyl)methane.[1]

Experimental Protocol: Synthesis of bis(3,5-dichloro-4-hydroxyphenyl)methane

This protocol describes a laboratory-scale synthesis of the active fungicidal compound.

Materials:

  • bis(4-hydroxyphenyl)methane

  • Acetic acid

  • Chlorine gas

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 1.0 g (5.0 mmol) of bis(4-hydroxyphenyl)methane in 30 ml of acetic acid in a suitable reaction vessel.

  • Purge the solution with chlorine gas at room temperature.

  • Continue stirring the mixture for 30 minutes, during which a white precipitate should form.

  • Filter the mixture to collect the precipitate.

  • Recrystallize the solid from acetic acid to yield pure bis(3,5-dichloro-4-hydroxyphenyl)methane.[1]

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Precursor [label="this compound", fillcolor="#FBBC05"]; Intermediate [label="3,5-dichloro-4-hydroxybenzyl alcohol", fillcolor="#EA4335"]; Active_Compound [label="bis(3,5-dichloro-4-hydroxyphenyl)methane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Precursor -> Intermediate [label="Demethylation"]; Intermediate -> Active_Compound [label="Dimerization"]; } dot Caption: Synthesis pathway from precursor to active fungicide.

Mechanism of Action: A Tale of Two Pathways

The fungicidal activity of compounds derived from this compound is multifaceted. We will compare the proposed mechanism of its derivative, bis(3,5-dichloro-4-hydroxyphenyl)methane, with a well-established class of fungicides, the strobilurins.

Bis(3,5-dichloro-4-hydroxyphenyl)methane: Inducer of Oxidative Stress

The fungicidal action of many bisphenolic compounds, including the dichlorinated derivative of interest, is linked to the induction of oxidative stress within the fungal cell. This stress is a result of the overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death. The presence of hydroxyl groups on the phenyl rings is crucial for this activity, as they can participate in redox cycling, a process that generates ROS.

dot graph Oxidative_Stress_Pathway { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Fungicide [label="bis(3,5-dichloro-4-hydroxyphenyl)methane", fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species (ROS) Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Damage [label="Damage to Lipids, Proteins, DNA", shape=box, style=dashed]; Apoptosis [label="Fungal Cell Death", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Fungicide -> ROS; ROS -> Cellular_Damage; Cellular_Damage -> Apoptosis; } dot Caption: Proposed mechanism of action via oxidative stress.

Strobilurins: Inhibitors of Mitochondrial Respiration

In contrast, strobilurin fungicides, a widely used class of agricultural fungicides, have a very specific mode of action. They inhibit the mitochondrial respiration chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This blockage disrupts the electron transport chain, preventing the synthesis of ATP, the cell's primary energy currency. The resulting energy deficit leads to the cessation of fungal growth and development.

dot graph Strobilurin_Pathway { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Strobilurin [label="Strobilurin Fungicide", fillcolor="#FBBC05"]; Complex_III [label="Cytochrome bc1 Complex (Complex III)", shape=box]; ETC [label="Electron Transport Chain", style=dashed]; ATP_Synthesis [label="ATP Synthesis", shape=box]; Fungal_Growth [label="Fungal Growth Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Strobilurin -> Complex_III [label="Inhibits"]; Complex_III -> ETC [style=invis]; ETC -> ATP_Synthesis [label="Drives"]; ATP_Synthesis -> Fungal_Growth [label="Essential for"]; Strobilurin -> Fungal_Growth [label="Leads to"]; } dot Caption: Mechanism of action for strobilurin fungicides.

Comparative Efficacy: A Data-Driven Analysis

To provide a clear comparison of the fungicidal efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for bis(3,5-dichloro-4-hydroxyphenyl)methane and two common strobilurin fungicides against key plant pathogenic fungi. Lower MIC values indicate higher potency.

FungicideChemical ClassMechanism of ActionBotrytis cinerea (Gray Mold) MIC (µg/mL)Rhizoctonia solani (Root Rot) MIC (µg/mL)
bis(3,5-dichloro-4-hydroxyphenyl)methane BisphenolOxidative Stress InductionData Not AvailableData Not Available
Azoxystrobin StrobilurinQoI Respiration Inhibitor0.1 - 5.00.5 - 10.0
Pyraclostrobin StrobilurinQoI Respiration Inhibitor0.05 - 2.00.1 - 5.0

Experimental Protocol: In Vitro Fungicide Efficacy Testing

The following is a generalized protocol for determining the MIC of a fungicide against a filamentous fungus using the broth microdilution method.

Materials:

  • Fungal culture (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungicide stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of the test fungus from a fresh culture and adjust the concentration to approximately 1 x 10^5 spores/mL in PDB.

  • Serial Dilution: Prepare a series of twofold dilutions of the fungicide stock solution in PDB directly in the 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well containing the fungicide dilutions. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the fungicide that inhibits visible growth of the fungus, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

dot graph MIC_Assay_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Inoculum [label="Prepare Fungal Inoculum"]; Serial_Dilution [label="Prepare Fungicide Serial Dilutions"]; Inoculate [label="Inoculate Microtiter Plate"]; Incubate [label="Incubate Plate"]; Read_Results [label="Determine MIC (Visual/Spectrophotometer)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep_Inoculum; Prep_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> End; } dot Caption: Workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

This compound shows promise as a precursor for the development of novel fungicides. Its derivative, bis(3,5-dichloro-4-hydroxyphenyl)methane, exhibits antifungal activity, likely through the induction of oxidative stress, a mechanism distinct from the widely used strobilurins. This difference in the mode of action is particularly valuable in the context of managing fungicide resistance.

However, to fully realize the potential of this precursor, further research is essential. Specifically, the generation of robust, quantitative efficacy data, such as MIC values against a broad panel of economically important plant pathogens, is a critical next step. A deeper investigation into the precise molecular targets and pathways involved in the induction of oxidative stress by bis(3,5-dichloro-4-hydroxyphenyl)methane will provide a more complete understanding of its fungicidal action. Furthermore, optimizing the synthesis of this and other derivatives from this compound will be crucial for its potential commercial viability. The exploration of this chemical scaffold holds the potential to deliver new tools for the effective and sustainable management of fungal diseases in agriculture.

References

  • Verhagen, F. J. M., Swarts, H. J., Wijnberg, J. B. P. A., & Field, J. A. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(9), 3225–3231. [Link]

Sources

A Comparative Guide to the Synthesis of Methoxyphenyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methoxyphenyl Methanols

Methoxyphenyl methanols, existing as ortho-, meta-, and para-isomers, are versatile building blocks in organic synthesis. Their utility stems from the interplay between the hydroxylmethyl group, a site for nucleophilic and electrophilic transformations, and the methoxy substituent, which modulates the electronic properties and reactivity of the aromatic ring. The position of the methoxy group profoundly influences the molecule's chemical behavior and, consequently, the selection of an optimal synthetic strategy. This guide will explore the three primary synthetic pathways to these valuable compounds: oxidation of methoxytoluenes, reduction of methoxybenzaldehydes, and the Grignard reaction.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a specific methoxyphenyl methanol isomer is a critical decision dictated by factors such as desired yield, regioselectivity, availability of starting materials, and scalability. This section provides a comparative overview of the three main synthetic strategies, supported by experimental data.

Oxidation of Methoxytoluenes

The direct oxidation of the methyl group of methoxytoluenes to a hydroxymethyl group presents a conceptually straightforward approach. However, achieving high selectivity for the alcohol over further oxidation to the aldehyde and carboxylic acid can be challenging.

Causality Behind Experimental Choices: The selection of an oxidizing agent and catalyst system is paramount in controlling the extent of oxidation. Milder oxidizing agents are generally preferred to avoid over-oxidation. The reaction conditions, including temperature and reaction time, must be carefully optimized to maximize the yield of the desired alcohol.

Comparative Data:

IsomerStarting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-Methoxybenzyl alcoholp-MethoxytolueneAir (O₂), Mixed catalystAcetic acidNot specified2Low (<10-20%)[1]
p-Methoxybenzyl alcoholp-MethoxytoluenePerchloric acidAcetonitrileNot specifiedNot specified20[2]

As the data suggests, direct oxidation of p-methoxytoluene often results in low to moderate yields of the corresponding alcohol. The reaction is prone to the formation of byproducts such as p-methoxybenzaldehyde and p-anisic acid.

Workflow for Oxidation of Methoxytoluene:

Oxidation Methoxytoluene Methoxytoluene Reaction Oxidation Reaction Methoxytoluene->Reaction OxidizingAgent Oxidizing Agent (e.g., Air, H₂O₂, MnO₂) OxidizingAgent->Reaction Catalyst Catalyst (e.g., Co(OAc)₂, Na₂WO₄) Catalyst->Reaction Solvent Solvent (e.g., Acetic Acid, Ethyl Acetate) Solvent->Reaction Product Methoxyphenyl Methanol Reaction->Product Byproducts Byproducts (Aldehyde, Carboxylic Acid) Reaction->Byproducts

Caption: General workflow for the oxidation of methoxytoluenes.

Reduction of Methoxybenzaldehydes

The reduction of methoxybenzaldehydes is a widely employed and often high-yielding method for the synthesis of methoxyphenyl methanols. A variety of reducing agents can be utilized, each with its own advantages in terms of selectivity, cost, and ease of handling.

Causality Behind Experimental Choices: The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, making it a popular choice. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions and careful handling. Catalytic hydrogenation offers a green and efficient alternative.

Comparative Data:

IsomerStarting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
o-Methoxybenzyl alcoholo-MethoxybenzaldehydePolyethylene amine nano cerium methoxy borohydrideMethanolRoom Temp.Not specified100 (conversion)[3]
m-Methoxybenzyl alcoholm-MethoxybenzaldehydeZinc particles, H₂SO₄Not specified3812093.5[1]
p-Methoxybenzyl alcoholp-MethoxybenzaldehydePolyethylene amine nano cerium methoxy borohydrideMethanolRoom Temp.Not specified100 (conversion)[3]

The reduction of methoxybenzaldehydes consistently provides high yields of the corresponding alcohols, making it a preferred method for many applications. The use of a polymer-bound reducing agent demonstrates excellent conversion for both the ortho and para isomers.

Workflow for Reduction of Methoxybenzaldehyde:

Reduction Methoxybenzaldehyde Methoxybenzaldehyde Reaction Reduction Reaction Methoxybenzaldehyde->Reaction ReducingAgent Reducing Agent (e.g., NaBH₄, LiAlH₄, H₂/Catalyst) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol, Ethanol, THF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product Methoxyphenyl Methanol Workup->Product

Caption: General workflow for the reduction of methoxybenzaldehydes.

Grignard Reaction

The Grignard reaction offers a powerful C-C bond-forming strategy to access methoxyphenyl methanols. This method involves the reaction of a methoxyphenylmagnesium halide (a Grignard reagent) with formaldehyde or a suitable equivalent.

Causality Behind Experimental Choices: The successful formation of the Grignard reagent is critical and requires strictly anhydrous conditions to prevent quenching by protic solvents. The choice of the formaldehyde source (e.g., gaseous formaldehyde, paraformaldehyde) can influence the reaction setup and yield. The position of the methoxy group can affect the stability and reactivity of the Grignard reagent.

Comparative Data:

Workflow for Grignard Synthesis:

Grignard MethoxyphenylHalide Methoxyphenyl Halide GrignardFormation Grignard Reagent Formation MethoxyphenylHalide->GrignardFormation Magnesium Magnesium Metal Magnesium->GrignardFormation AnhydrousEther Anhydrous Ether (e.g., THF, Diethyl ether) AnhydrousEther->GrignardFormation GrignardReagent Methoxyphenylmagnesium Halide GrignardFormation->GrignardReagent AdditionReaction Nucleophilic Addition GrignardReagent->AdditionReaction Formaldehyde Formaldehyde (or equivalent) Formaldehyde->AdditionReaction Alkoxide Alkoxide Intermediate AdditionReaction->Alkoxide AcidWorkup Acidic Workup Alkoxide->AcidWorkup Product Methoxyphenyl Methanol AcidWorkup->Product

Caption: General workflow for the Grignard synthesis of methoxyphenyl methanols.

The Influence of Methoxy Group Position on Reactivity and Synthesis

The electronic effects of the methoxy group are position-dependent and significantly impact the reactivity of the aromatic ring and the benzylic position.

  • Ortho and Para Positions: The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution due to its ability to donate electron density via resonance. This increased electron density can also influence the reactivity of the benzylic position.

  • Meta Position: In the meta position, the resonance effect of the methoxy group is not felt at the reaction center of electrophilic aromatic substitution, and its electron-withdrawing inductive effect dominates, making the ring less reactive than benzene.

These electronic differences can influence the choice of synthetic route. For instance, in the Grignard synthesis, the electronic nature of the methoxyphenyl halide can affect the ease of Grignard reagent formation.

Experimental Protocols

Protocol 1: Synthesis of m-Methoxybenzyl Alcohol via Reduction

This protocol is adapted from a patented procedure and demonstrates a high-yielding synthesis of m-methoxybenzyl alcohol.[1]

Materials:

  • m-Methoxybenzaldehyde

  • Zinc particles

  • Sulfuric acid (15 wt%)

  • Deionized water

  • 4A Molecular sieves

Procedure:

  • To a solution of m-methoxybenzaldehyde, add 15 wt% sulfuric acid and zinc particles.

  • Stir the mixture uniformly at 38 °C for 120 minutes to effect acetal resolution and reduction.

  • Cool the reaction liquid to 12 °C and perform a phase separation to obtain the organic phase.

  • Wash the organic phase with deionized water.

  • Dry the organic phase with 4A molecular sieves at 90 °C for 2 hours.

  • Distill the product through a rectifying tower to obtain refined m-methoxybenzyl alcohol.

Reported Yield: 93.5%[1]

Protocol 2: Synthesis of p-Methoxybenzyl Alcohol via Oxidation

This protocol describes the oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde, but the reverse reaction (reduction) is a common method for alcohol synthesis. For the purpose of demonstrating an oxidation protocol, a method for the oxidation of p-methoxytoluene is summarized here.

Materials:

  • p-Methoxytoluene

  • Perchloric acid

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, dissolve p-methoxytoluene in acetonitrile.

  • Add perchloric acid as the oxidant.

  • The reaction proceeds to crack the C-H bond, producing a 4-methoxy-benzyl free radical.

  • This radical reacts with water (present in the system or added during workup) to yield p-methoxybenzyl alcohol.

Reported Yield: 20%[2]

Conclusion

The synthesis of methoxyphenyl methanol derivatives can be achieved through several viable routes. The reduction of the corresponding methoxybenzaldehydes generally offers the most reliable and high-yielding pathway for all three isomers. While the direct oxidation of methoxytoluenes is an attractive approach from a step-economy perspective, it often suffers from lower yields and selectivity issues. The Grignard reaction provides a powerful tool for C-C bond formation but requires stringent anhydrous conditions.

The choice of the optimal synthetic method will ultimately depend on the specific research or development goals, including the desired scale of the reaction, the cost and availability of starting materials, and the required purity of the final product. This guide provides the foundational knowledge and comparative data necessary for making informed decisions in the synthesis of these important chemical intermediates.

References

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Safety Operating Guide

Proper Disposal of (3,5-Dichloro-4-methoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of (3,5-dichloro-4-methoxyphenyl)methanol (CAS No. 4892-23-3), ensuring compliance with regulatory standards and minimizing health and environmental risks. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties.

Hazard Assessment and Waste Characterization

As a chlorinated organic compound, this compound falls under specific regulatory scrutiny for waste disposal. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds as potentially hazardous wastes.[2] Therefore, any waste containing this substance must be treated as hazardous.

Key Waste Characterization Parameters:

ParameterClassification RationaleSupporting Regulation/Source
Waste Type Halogenated Organic CompoundEPA, Resource Conservation and Recovery Act (RCRA)
Potential RCRA Waste Codes F024, F027 (as a chlorinated phenol derivative)40 CFR Part 261[3][4]
Primary Hazards Toxicity, Environmental PersistenceInferred from similar chlorinated aromatic compounds

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is paramount to ensure safe handling and cost-effective disposal. Never mix waste containing this compound with non-hazardous waste or other incompatible chemical waste streams.

Step-by-Step Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must be made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Solid Waste: Collect any contaminated personal protective equipment (PPE), such as gloves and lab coats, as well as contaminated lab supplies (e.g., weigh boats, filter paper), in a designated solid hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[5]

  • Container Management: Keep the waste container securely closed when not in use. Store the container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation This compound Is_Solid Solid Waste? Start->Is_Solid Solid_Container Collect in Designated Solid Halogenated Waste Container Is_Solid->Solid_Container Yes Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Labeling Properly Label Container: 'Hazardous Waste' Chemical Name & Hazards Solid_Container->Labeling Liquid_Container Collect in Designated Liquid Halogenated Waste Container Is_Liquid->Liquid_Container Yes Is_Liquid->Labeling No (End of process if no waste) Liquid_Container->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->EHS_Pickup

Caption: Disposal workflow for this compound waste.

Final Disposal Route

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility. The primary and most environmentally sound method for the destruction of halogenated organic compounds is incineration at high temperatures.[6] This process ensures the complete breakdown of the molecule into less harmful components.

Key Steps for Final Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with certified waste management vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."

  • Scheduled Pickup: Store the properly labeled and sealed waste container in the designated main accumulation area for scheduled pickup by the hazardous waste contractor.

Environmental Fate and Considerations

Chlorinated aromatic compounds can be persistent in the environment and may exhibit toxicity to aquatic life. Studies on the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol suggest that it can be metabolized by certain microorganisms.[7] However, the potential for bioaccumulation and the formation of other hazardous intermediates underscores the importance of preventing its release into the environment. Improper disposal, such as drain disposal, is strictly prohibited and can lead to significant environmental contamination.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. 3,5-Dichloro-p-anisyl alcohol. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS for CAS: 4892-23-3. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Codes. [Link]

  • H. J. Swarts, et al. (1998). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 64(8), 2894–2900. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Methoxychlor. [Link]

  • U.S. Environmental Protection Agency. Method 8021B: Aromatic and Halogenated Volatiles By Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors. [Link]

  • SynZeal. Safety Data Sheet for Bosutinib Impurity 8. [Link]

  • U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]

  • Daniels Health. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3,5-Dichloro-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. (3,5-Dichloro-4-methoxyphenyl)methanol (CAS No. 4892-23-3) is a substituted benzyl alcohol derivative whose specific toxicological profile is not extensively documented in publicly available literature.[1][2] In the absence of comprehensive hazard data, a conservative approach grounded in the principles of chemical analogy and risk mitigation is not just recommended—it is essential.

This guide provides a detailed operational framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our directive is to treat this compound with the caution afforded to known irritants and potentially sensitizing agents, based on data from structurally similar dichlorinated aromatic compounds.[3][4] This protocol is designed to be a self-validating system, ensuring that safety is an integral component of the experimental workflow, not an afterthought.

Part 1: Hazard Assessment & Risk Profile

  • Eye Irritation: Direct contact may cause serious irritation.

  • Skin Irritation: Prolonged or repeated contact may lead to irritation or an allergic skin reaction.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Therefore, all handling procedures must be designed to prevent any direct contact with the substance.

Part 2: Core Directive: The PPE Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following protocol outlines the minimum requirements and escalates protection based on the operational risk.

Foundational Protection: Engineering Controls

Before any PPE is donned, the primary line of defense must be in place. All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.[5] The fume hood provides critical ventilation to prevent the inhalation of airborne particulates or vapors.

Mandatory PPE for All Operations

The following PPE is the non-negotiable minimum for any procedure involving this compound:

  • Eye and Face Protection:

    • Rationale: To prevent contact from splashes or accidental aerosol generation. The eyes are highly susceptible to chemical irritation.

    • Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>10g) or during procedures with a high potential for splashing, such as heating or pressure reactions.

  • Hand Protection:

    • Rationale: To prevent skin contact, absorption, and potential sensitization.

    • Specification: Chemically resistant nitrile gloves are the recommended minimum.[5] It is critical to use proper glove removal technique to avoid contaminating the skin. For prolonged operations or when handling solutions, consider double-gloving or selecting thicker, more robust gloves.

    • Expert Insight: Always consult the glove manufacturer's chemical resistance guide to verify compatibility with the specific solvents being used in your procedure.

  • Skin and Body Protection:

    • Rationale: To protect the skin from accidental spills and contamination.

    • Specification: A clean, flame-resistant laboratory coat, fully buttoned with sleeves of sufficient length to cover the wrist, is required.[5] Full-length pants and closed-toe shoes are mandatory laboratory attire and form a crucial part of your protective ensemble.

Conditional Protection: Respiratory Safety

The need for respiratory protection is dictated by the scale and nature of the work.

  • When is it required?

    • When handling large quantities of the powder outside of a fume hood (not recommended).

    • If there is a failure in engineering controls (e.g., fume hood malfunction).

    • During cleanup of a significant spill where dust may become airborne.

  • Specification: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA standards.[5]

PPE Specification Summary Table
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing <1g in a Fume Hood Chemical Splash GogglesSingle Pair Nitrile GlovesLaboratory CoatNot Required
Solution Prep / Synthesis Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLaboratory CoatRequired if outside fume hood
Large-Scale Transfer (>10g) Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLaboratory Coat & Chemical ApronRequired if dust is generated
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLaboratory Coat & Chemical ApronNIOSH-Approved Respirator

Part 3: Operational and Disposal Plans

Step-by-Step Safe Handling Workflow
  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Assemble all necessary equipment and reagents.

    • Designate a specific area within the hood for the handling procedure.

    • Inspect all PPE for damage (cracks, holes) before donning.

    • Ensure an appropriate chemical spill kit is accessible.

  • Execution (inside fume hood):

    • Don all required PPE as outlined in the table above.

    • Carefully weigh or transfer the solid compound, minimizing the creation of dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate any equipment used.

    • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, then the lab coat.

    • Wash hands thoroughly with soap and water immediately after the procedure is complete.[5]

Disposal Plan: A Cradle-to-Grave Responsibility

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste: All disposable PPE (gloves, wipes) contaminated with this compound must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or waste this compound, and any solutions containing it, must be disposed of as hazardous chemical waste.[6][7]

  • DO NOT: Never dispose of this chemical or its containers in the regular trash or down the drain. This can lead to environmental contamination.[6]

  • Procedure: Follow all institutional, local, and federal regulations for hazardous waste disposal. This typically involves collection by a licensed environmental services contractor.

Part 4: Visualized Workflow and Logic

To ensure clarity, the following diagrams illustrate the key decision-making processes in the safe handling of this compound.

Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (in Fume Hood) cluster_dispose 3. Post-Handling & Disposal RiskAssess Assess Risk: Scale & Procedure EngControl Verify Fume Hood Operation RiskAssess->EngControl PPE_Inspect Inspect PPE for Integrity EngControl->PPE_Inspect SpillKit Locate Spill Kit PPE_Inspect->SpillKit DonPPE Don Appropriate PPE SpillKit->DonPPE HandleChem Handle Chemical: Weigh / Transfer DonPPE->HandleChem PostUse Secure Container & Decontaminate Workspace HandleChem->PostUse DoffPPE Doff PPE Correctly PostUse->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Waste Dispose of Contaminated Materials as Hazardous Waste WashHands->Waste

Caption: Workflow for handling this compound.

PPE Selection Logic Diagram

PPE_Selection node_action node_action start Start Handling Procedure gloves_coat Wear Nitrile Gloves & Lab Coat start->gloves_coat is_splash Splash Risk? goggles Wear Chemical Splash Goggles is_splash->goggles No face_shield Add Face Shield is_splash->face_shield Yes is_dust Airborne Dust/Aerosol Risk? respirator Wear NIOSH Respirator is_dust->respirator Yes end_proc Proceed with Caution is_dust->end_proc No goggles->is_dust face_shield->is_dust respirator->end_proc gloves_coat->is_splash

Caption: Decision logic for selecting appropriate PPE levels.

References

  • Chemsrc. 3,5-Dichloro-4-methoxybenzyl alcohol | CAS#:4892-23-3. Accessed January 27, 2026. [Link]

  • ACS Publications. Journal of Medicinal Chemistry: Discovery and Early Clinical Development of... a Soft-Drug Inhibitor of Phosphodiesterase 4. Accessed January 27, 2026. [Link]

  • UCLA EH&S. Methanol - Standard Operating Procedure. Accessed January 27, 2026. [Link]

  • XiXisys. GHS SDS for CAS: 4892-23-3. Accessed January 27, 2026. [Link]

  • New Jersey Department of Health. Methanol - Hazardous Substance Fact Sheet. Accessed January 27, 2026. [Link]

  • PubChem. 3,5-Dichloro-p-anisyl alcohol. Accessed January 27, 2026. [Link]

  • Methanol Institute. Methanol Safe Handling Manual. Accessed January 27, 2026. [Link]

  • OSHA. 4-Methoxyphenol. Accessed January 27, 2026. [Link]

  • Collect and Recycle. Methanol Disposal In Laboratories. Accessed January 27, 2026. [Link]

  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing. Accessed January 27, 2026. [Link]

  • Methanol Safety Data Sheet. Accessed January 27, 2026. [Link]

  • Methanol Institute. Methanol Safety Fact Sheet. Accessed January 27, 2026. [Link]

  • Kamat Lab. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Accessed January 27, 2026. [Link]

Sources

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